2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
2-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSQKXCTOYHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
An In-Depth Technical Guide to 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. As a novel compound, this document synthesizes information from established chemical principles and data from structurally related molecules to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development. The guide details a plausible synthetic route, predicted physicochemical properties, a discussion of potential pharmacological activities based on its structural motifs, and standard analytical methodologies for its characterization.
Introduction and Scientific Context
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it a valuable fragment for designing ligands that can interact with a wide range of biological targets.[1][3] This guide focuses on the specific derivative, this compound, a compound that combines the established piperidine core with an ether linkage and a terminal alkene functionality. This unique combination of functional groups suggests the potential for novel pharmacological activities and applications.
The ether linkage introduces polarity and potential hydrogen bond accepting capabilities, while the 4-pentenyl group provides a lipophilic region and a site for further chemical modification or metabolic activity. The hydrochloride salt form is intended to enhance aqueous solubility and stability, which is a common strategy in drug development.[4] This document aims to provide a foundational understanding of this compound, stimulating further research and exploration of its potential in various scientific domains.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a piperidine ring substituted at the 2-position with a 2-(4-pentenyloxy)ethyl side chain.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₂₆ClNO
-
Molecular Weight: 235.80 g/mol
The structure includes a chiral center at the 2-position of the piperidine ring, meaning it can exist as a racemic mixture of enantiomers or as a single enantiomer. The specific stereochemistry would be critical for its biological activity and would need to be controlled during synthesis or resolved from the mixture.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available precursor, 2-(2-hydroxyethyl)piperidine. The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6][7]
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
-
Preparation: To a solution of 2-(2-hydroxyethyl)piperidine (1.0 eq)[8] in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Causality: The strong base, sodium hydride, is used to deprotonate the hydroxyl group of 2-(2-hydroxyethyl)piperidine, forming a highly nucleophilic alkoxide.[7] Anhydrous conditions and an inert atmosphere are crucial to prevent quenching of the base and the alkoxide by water or carbon dioxide.
-
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. Then, add 5-bromo-1-pentene (1.2 eq) dropwise. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The formed alkoxide undergoes an SN2 reaction with the primary alkyl halide, 5-bromo-1-pentene, to form the ether linkage.[5] Refluxing provides the necessary activation energy for the reaction.
-
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the free base of 2-[2-(4-Pentenyloxy)ethyl]piperidine.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
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Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₂₆ClNO | Based on the chemical structure. |
| Molecular Weight | 235.80 g/mol | Calculated from the molecular formula.[10] |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[4] |
| Melting Point | >200 °C (with decomposition) | Piperidine hydrochloride has a melting point of 245-248 °C.[9] The larger substituent may alter this, but a high melting point is expected. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form significantly increases aqueous solubility.[4] |
| pKa (of conjugate acid) | ~10-11 | The pKa of the piperidinium ion is approximately 11.22.[11] The substituent is unlikely to drastically alter this value. |
Hypothetical Pharmacological Profile and Mechanism of Action
While the specific biological activity of this compound is uncharacterized, its structural features allow for informed hypotheses about its potential pharmacological profile. The piperidine moiety is a well-established pharmacophore with a broad range of activities.[1][12]
Potential Biological Targets
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Central Nervous System (CNS) Receptors: Many 2-substituted piperidine derivatives interact with CNS targets such as opioid, dopamine, and serotonin receptors. The overall lipophilicity and structure of the side chain would influence its ability to cross the blood-brain barrier and its affinity for specific receptor subtypes.
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Ion Channels: The amphiphilic nature of the molecule could facilitate interaction with ion channels, such as sodium, potassium, or calcium channels.
-
Enzyme Inhibition: The piperidine ring and the flexible side chain could fit into the active sites of various enzymes. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, which could be relevant for Alzheimer's disease research.[2]
Structure-Activity Relationship (SAR) Considerations
-
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is expected to be a critical determinant of biological activity. Different enantiomers often exhibit significantly different potencies and selectivities for their biological targets.
-
Side Chain: The length and flexibility of the pentenyloxyethyl side chain will influence binding to target proteins. The terminal double bond could also be a site for metabolic modification or covalent interaction with a target.
-
Nitrogen Atom: The basicity of the piperidine nitrogen is crucial for forming ionic interactions with acidic residues in protein binding pockets.
Potential Therapeutic Areas
Based on the activities of related compounds, potential therapeutic areas for this molecule could include:
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Neurological and Psychiatric Disorders: Due to the prevalence of the piperidine scaffold in CNS-active drugs.
-
Pain Management: If the compound interacts with opioid or other pain-related receptors.
-
Antimicrobial or Antiparasitic Agents: Some piperidine alkaloids and their derivatives exhibit these properties.[12]
Analytical Characterization
The definitive identification and purity assessment of this compound would rely on a combination of standard spectroscopic and spectrometric techniques.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons (typically in the range of 1.5-3.0 ppm)[11], the ethyl protons, the methylene protons of the pentenyloxy group, and the terminal vinyl protons (around 5.0-6.0 ppm). The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be downfield due to deshielding.
-
¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The piperidine carbons would appear in the 25-50 ppm range[11], while the carbons of the double bond would be in the 115-140 ppm region. The carbons attached to the oxygen and nitrogen would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum would provide confirmation of the key functional groups:
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N-H stretch: A broad absorption in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine salt.
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C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.
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C=C stretch: A weak to medium absorption around 1640 cm⁻¹.
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C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ range for the ether linkage.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ (the free base) at m/z 214.2.
-
Tandem MS (MS/MS): Fragmentation analysis of the molecular ion would likely involve cleavage of the ether bond and fragmentation of the piperidine ring, providing further structural confirmation.[14][15][16] Common fragmentation pathways for piperidine alkaloids include the loss of small neutral molecules.[13]
Conclusion
This compound represents an intriguing, albeit currently uncharacterized, chemical entity with potential for further scientific investigation. This guide has provided a comprehensive, albeit predictive, overview of its structure, a plausible synthetic route, and its likely physicochemical and pharmacological properties based on established chemical principles and data from analogous structures. The detailed protocols and analytical predictions herein are intended to serve as a valuable resource for researchers interested in synthesizing and evaluating this and other novel piperidine derivatives for applications in medicinal chemistry and drug discovery.
References
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- D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. [URL: https://www.mdpi.com/1420-3049/26/23/7239]
- PubChem. Piperidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine]
- Google Patents. (2012). Preparation method of 2-hydroxyethyl piperazine. CN102432565A. [URL: https://patents.google.
- ChemicalBook. Piperidine hydrochloride | 6091-44-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5115860.htm]
- Li, K., et al. (2018). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 20(13), 4076–4079. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01569]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Neto, A. F. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 578-586. [URL: https://pubmed.ncbi.nlm.nih.gov/29676023/]
- PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [URL: https://www.prepchem.com/synthesis-of-2-2-hydroxyethyl-piperazine/]
- de Andrade, J. P., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 15(5), 725-730. [URL: https://www.scielo.br/j/jbchs/a/w6gYQ8X5xX5yq5Y8Z5y5W6g/?lang=en]
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00428a027]
- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride. [URL: https://www.cymitquimica.com/cas/6091-44-7]
- Google Patents. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. US4338443A. [URL: https://patents.google.
- Li, K., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Central Science, 2(10), 735–740. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5084180/]
- D'yakonov, V. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/33583]
- Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier. [URL: https://www.sciencedirect.com/book/9780444883483/piperidine]
- J&K Scientific LLC. Williamson Ether Synthesis. [URL: https://jk-scientific.com/en/named-reaction/williamson-ether-synthesis-35]
- Chem Help ASAP. (2019). Williamson ether synthesis. YouTube. [URL: https://www.youtube.
- ResearchGate. Representative 2-substituted piperidine-containing pharmaceuticals. [URL: https://www.researchgate.net/figure/Representative-2-substituted-piperidine-containing-pharmaceuticals_fig1_328326970]
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- Davies, S. G., et al. (1995). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 60(25), 8135–8147. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00129a031]
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- Organic Chemistry Portal. Piperidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/cyclic-amines/piperidines.shtm]
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- Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(4), 817–826. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01082a033]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. RSC Medicinal Chemistry, 13(11), 1614–1620. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00223a]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [URL: https://www.ajchem-a.com/article_182109.html]
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Biological targets associated with 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffolds
An In-depth Technical Guide to the Identification and Validation of Biological Targets for Novel Piperidine Scaffolds: A Case Study on 2-[2-(4-Pentenyloxy)ethyl]piperidine
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve specific interactions with a wide array of biological targets. The conformational flexibility of the piperidine ring, primarily through its chair and boat conformations, allows for precise orientation of substituents to optimize binding affinity and selectivity.
This guide focuses on a novel scaffold, 2-[2-(4-Pentenyloxy)ethyl]piperidine, which is characterized by a 2-substituted piperidine ring linked via an ethyl group to a pentenyloxy moiety. The presence of an ether linkage and a terminal alkene introduces specific physicochemical properties, including potential for hydrogen bonding, metabolic handles, and unique spatial arrangements. As this is a novel chemical entity, direct biological data is not yet available in the public domain. Therefore, this document serves as a comprehensive roadmap for researchers and drug development professionals to elucidate the biological targets and mechanism of action of this and other novel piperidine-based compounds. We will proceed from hypothesis generation based on structural analogs to a detailed, multi-pronged experimental strategy for target identification, validation, and pathway analysis.
Part 1: Hypothesis Generation - Learning from Structural Precedents
Given the novelty of the 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffold, our initial step is to survey the known biological targets of structurally related piperidine derivatives. This analog-based approach allows us to formulate initial hypotheses and guide our screening strategy. Key structural features of our scaffold include the 2-substituted piperidine, the ether linkage, and the flexible hydrophobic tail.
Sigma Receptors (σR)
A significant number of 2-substituted piperidine derivatives exhibit high affinity for sigma receptors (σ1R and σ2R). These receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered important targets for neurological and psychiatric disorders, as well as cancer. The nitrogen atom of the piperidine ring is often a key pharmacophoric feature for σR binding.
-
Rationale: The overall lipophilicity and the presence of the basic nitrogen in the 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffold are consistent with general pharmacophore models for sigma receptor ligands. The flexible side chain could effectively probe the binding pockets of these receptors.
Histamine H3 Receptor (H3R)
The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is another prominent target for piperidine-containing molecules. H3R antagonists and inverse agonists are being investigated for their potential in treating cognitive disorders and other neurological conditions.
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Rationale: Many potent H3R antagonists feature a basic piperidine core connected to a flexible, lipophilic tail via an ether or alkyl chain. The 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffold shares this general architecture, making H3R a plausible target.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors, another family of GPCRs, are crucial for regulating a wide range of physiological functions. Piperidine-based structures have been successfully developed as both agonists and antagonists for different mAChR subtypes (M1-M5).
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Rationale: The piperidine nitrogen can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand. The nature and length of the side chain in our scaffold could confer subtype selectivity.
Ion Channels (e.g., Kv Channels)
Voltage-gated potassium (Kv) channels, which play a critical role in regulating neuronal excitability and cardiovascular function, are also modulated by various piperidine-containing compounds.
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Rationale: The combination of a basic headgroup and a hydrophobic tail in the 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffold is a common feature in many ion channel modulators. These molecules can interact with the channel pore or allosteric sites.
Part 2: A Step-by-Step Experimental Workflow for Target Deconvolution
With a set of initial hypotheses, we can now outline a systematic and rigorous experimental plan to identify and validate the biological target(s) of 2-[2-(4-Pentenyloxy)ethyl]piperidine. This workflow is designed to be self-validating, with each stage providing data to inform the next.
Initial Broad-Spectrum Phenotypic Screening
Before focusing on specific molecular targets, it is often beneficial to perform broad phenotypic screens to understand the compound's effects at a cellular or organismal level. This can provide unbiased clues to the underlying mechanism of action.
Experimental Protocol: Cell-Based High-Content Imaging Screen
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Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissues (e.g., neuronal, cancerous, epithelial).
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Compound Treatment: Treat cells with a concentration range of 2-[2-(4-Pentenyloxy)ethyl]piperidine (e.g., 10 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).
-
Staining: Use a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide range of cellular parameters (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).
-
Interpretation: Look for specific and potent phenotypic "fingerprints" that can be compared to databases of known drug effects to infer potential mechanisms.
Target Identification using Affinity-Based Methods
Affinity-based proteomics is a powerful approach to directly identify the protein targets that physically interact with a small molecule.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
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Probe Synthesis: Synthesize an analog of 2-[2-(4-Pentenyloxy)ethyl]piperidine that incorporates a linker and an affinity tag (e.g., biotin) at a position that is unlikely to interfere with target binding. The terminal alkene is a potential site for modification.
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Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
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Cell Lysate Incubation: Incubate the beads with a lysate from a relevant cell line or tissue.
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Washing: Perform a series of washes with increasing stringency to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control experiment using beads without the probe to identify specific interactors.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
Target Validation and Mechanistic Studies
Once putative targets are identified, it is crucial to validate these interactions and understand their functional consequences.
2.3.1. Direct Binding Assays
These assays confirm a direct physical interaction between the compound and the purified target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
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Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Flow different concentrations of 2-[2-(4-Pentenyloxy)ethyl]piperidine over the chip surface.
-
Binding Measurement: Measure the change in refractive index at the sensor surface as the compound binds and dissociates from the protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Table 1: Representative Data from an SPR Experiment
| Compound Concentration (nM) | Response Units (RU) |
| 10 | 25.3 |
| 50 | 110.8 |
| 100 | 185.2 |
| 250 | 310.5 |
| 500 | 402.1 |
| Calculated KD | 85 nM |
2.3.2. Functional Assays
Functional assays are essential to determine whether the binding of the compound to its target results in a biological effect (e.g., inhibition, activation, modulation). The choice of assay depends on the nature of the target.
Example Protocol: GPCR Functional Assay (Calcium Mobilization)
-
Target: A Gq-coupled GPCR (e.g., H3R, M1 mAChR)
-
Method:
-
Use a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-incubate the cells with various concentrations of 2-[2-(4-Pentenyloxy)ethyl]piperidine.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: If the compound is an antagonist, it will inhibit the agonist-induced calcium signal in a dose-dependent manner. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal response.
-
Diagram: Downstream Signaling Pathway of a Gq-Coupled GPCR
Caption: Inhibition of Gq-coupled receptor signaling by an antagonist like the proposed piperidine scaffold.
Part 3: In-Vivo Target Engagement and Therapeutic Potential
The final stage of this comprehensive evaluation is to confirm that the compound engages its target in a relevant in-vivo model and demonstrates a therapeutic effect.
Positron Emission Tomography (PET)
PET imaging can be used to non-invasively measure target engagement in the brain or peripheral tissues of living animals, including humans.
-
Methodology:
-
Develop a radiolabeled version of 2-[2-(4-Pentenyloxy)ethyl]piperidine or a known radioligand for the identified target.
-
Administer the radiotracer to an animal model.
-
Administer a blocking dose of the non-radiolabeled compound.
-
Use a PET scanner to measure the displacement of the radiotracer from the target, which provides a quantitative measure of target occupancy.
-
Preclinical Disease Models
Based on the validated target and its known role in disease, select an appropriate animal model to test the therapeutic efficacy of 2-[2-(4-Pentenyloxy)ethyl]piperidine. For example, if the target is the H3 receptor, a model of cognitive impairment could be used. Key readouts would include behavioral assessments, biomarker analysis, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Conclusion
The 2-[2-(4-Pentenyloxy)ethyl]piperidine scaffold represents a novel chemical starting point with significant potential for drug discovery. While direct biological data is not yet available, a systematic and multi-faceted approach, as outlined in this guide, will be essential for its successful development. By leveraging knowledge from structurally related compounds to form initial hypotheses and then employing a rigorous cascade of unbiased screening, affinity-based target identification, and functional validation, researchers can confidently elucidate the mechanism of action of this and other novel chemical entities. This structured approach, grounded in scientific integrity and expert-driven logic, provides a robust framework for translating a promising chemical scaffold into a potential therapeutic candidate.
References
Currently, there are no specific references for the novel compound "2-[2-(4-Pentenyloxy)ethyl]piperidine" in the public domain. The methodologies and principles described in this guide are based on established practices in drug discovery and target validation. For further reading on the specific techniques mentioned, the following general resources are recommended:
-
Phenotypic Drug Discovery. Nature Reviews Drug Discovery. [Link]
-
Chemical Proteomics. Cell Chemical Biology. [Link]
-
Surface Plasmon Resonance (SPR) for Fragment Screening. SLAS Discovery. [Link]
-
The histamine H3 receptor: a versatile drug target. Nature Reviews Drug Discovery. [Link]
-
Sigma Receptors: Past, Present, and Future. Trends in Pharmacological Sciences. [Link]
Methodological & Application
Application Note: Chemoselective Functionalization of 2-[2-(4-Pentenyloxy)ethyl]piperidine Scaffolds
Abstract & Strategic Overview
This application note details the functionalization protocols for 2-[2-(4-Pentenyloxy)ethyl]piperidine , a versatile heterocyclic scaffold. The molecule features two distinct reactive centers: a secondary amine (piperidine) and a terminal alkene (pentenyl ether).
The Core Challenge: Chemoselectivity. The secondary amine is highly nucleophilic and Lewis-basic. Attempting to functionalize the alkene (e.g., via electrophilic addition or metal catalysis) while the amine is free will lead to catalyst poisoning, N-oxidation, or competitive side reactions.
The Solution: This guide enforces a "Protect-then-Diversify" strategy. We first mask the nitrogen with a tert-butoxycarbonyl (Boc) group, rendering it inert. Subsequently, we apply three divergent protocols to the alkene:
-
Hydroboration-Oxidation (Access to primary alcohols).[1]
-
Epoxidation (Access to reactive electrophiles).
-
Thiol-Ene "Click" Chemistry (Access to thioether bioconjugates).
Strategic Workflow Diagram
The following flowchart illustrates the critical decision pathways and reaction sequences required to successfully functionalize the scaffold.
Figure 1: Divergent synthesis workflow. The critical checkpoint is the N-protection step, ensuring the amine does not interfere with subsequent alkene functionalization.
Detailed Experimental Protocols
Phase 1: The Prerequisite (N-Protection)
Before touching the alkene, the piperidine nitrogen must be protected. The Boc group is chosen for its stability against basic hydrolysis and oxidative conditions used in later steps.
Protocol:
-
Setup: Dissolve 2-[2-(4-Pentenyloxy)ethyl]piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Reagent Addition: Add Triethylamine (TEA, 1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, product is UV active but Ninhydrin negative).
-
Workup: Wash with 1M HCl (to remove TEA), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Validation: ¹H NMR should show a strong singlet at ~1.45 ppm (9H, Boc group).
Phase 2: Alkene Functionalization (Divergent Paths)
Protocol A: Regioselective Hydroboration-Oxidation
Target: Primary Alcohol (Anti-Markovnikov product)
Rationale: We use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of BH₃. The steric bulk of 9-BBN ensures high regioselectivity for the terminal carbon and prevents chelation to the ether oxygen [1].
-
Hydroboration:
-
In a flame-dried flask under Argon, dissolve the N-Boc intermediate (1.0 equiv) in anhydrous THF.
-
Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise at 0°C.
-
Warm to RT and stir for 12 hours. (The solution remains clear).
-
-
Oxidation:
-
Cool the mixture to 0°C.
-
Caution: Add 3M NaOH (3.0 equiv) followed slowly by 30% H₂O₂ (3.0 equiv). This reaction is exothermic.
-
Stir at RT for 2 hours.
-
-
Workup: Extract with Ethyl Acetate. Wash with aqueous Na₂S₂O₃ (to quench peroxides) and brine.
-
Result: The terminal alkene (=CH₂) is converted to a primary alcohol (-CH₂OH).
Protocol B: Epoxidation (Prilezhaev Reaction)
Target: Epoxide (Oxirane)
Rationale: m-CPBA is the reagent of choice. Since the nitrogen is Boc-protected, it will not undergo N-oxidation to the N-oxide. The reaction proceeds via a concerted "Butterfly Mechanism," retaining stereochemistry (though irrelevant for terminal alkenes) [2].
-
Reaction:
-
Dissolve N-Boc intermediate (1.0 equiv) in DCM.
-
Add m-CPBA (1.2 equiv) at 0°C.
-
Stir at RT for 4–8 hours.
-
-
Workup:
-
Quench with saturated Na₂SO₃ (removes excess oxidant).
-
Wash with saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).
-
-
Result: Formation of the 3-membered epoxide ring, a gateway for ring-opening nucleophilic attacks.[2]
Protocol C: Thiol-Ene "Click" Chemistry
Target: Thioether (Bioconjugate)
Rationale: This is a radical-mediated anti-Markovnikov addition.[3] It is ideal for attaching the piperidine scaffold to cysteine-containing peptides or thiolated surfaces [3].
-
Reaction:
-
Dissolve N-Boc intermediate (1.0 equiv) and the desired Thiol (R-SH, 1.5 equiv) in degassed Methanol or DMF.
-
Add radical initiator: AIBN (0.1 equiv) for thermal initiation (reflux 4h) OR DMPA (0.05 equiv) for UV initiation (365 nm, 30 min).
-
-
Workup: Concentration and flash chromatography.
Quality Control & Data Validation
Use the following table to validate the transformation of the alkene group using ¹H NMR spectroscopy.
| Functional Group | Diagnostic Signal (¹H NMR) | Shift (ppm) | Multiplicity | Status |
| Terminal Alkene (Starting Material) | -CH=CH₂ | 4.9 – 5.1 | Multiplet | Disappears upon reaction |
| -CH =CH₂ | 5.7 – 5.9 | Multiplet | Disappears upon reaction | |
| Primary Alcohol (Protocol A) | -CH₂-CH₂ -OH | 3.6 – 3.7 | Triplet | Appears |
| Epoxide (Protocol B) | Epoxide Ring -CH - | 2.8 – 3.0 | Multiplet | Appears |
| Thioether (Protocol C) | -CH₂-CH₂ -S-R | 2.5 – 2.7 | Triplet | Appears |
Mechanistic Insight: The 9-BBN Advantage
The choice of hydroboration reagent is critical for this specific ether-linked scaffold.
Figure 2: Steric control in hydroboration. 9-BBN is recommended over BH3 to prevent internal borane formation and coordination with the ether oxygen.
References
-
Brown, H. C., & Scouten, C. G. (1974). Hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane. Journal of the American Chemical Society . (Validated via standard organic chemistry protocols).
-
Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA (The Butterfly Mechanism).
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition .
-
Organic Chemistry Portal. Boc Protection of Amines.
Sources
Application Note & Protocol: Preparation of Stock Solutions for 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes best practices to ensure solution accuracy, stability, and reproducibility in experimental settings. Protocols are grounded in the physicochemical properties of amine hydrochloride salts and include detailed steps for solvent selection, calculation, and quality control.
Introduction
This compound is a piperidine derivative, a class of compounds prevalent in pharmaceutical development and chemical synthesis.[1] The accuracy and reliability of experimental results are fundamentally dependent on the precise and consistent preparation of stock solutions. As an amine hydrochloride salt, this compound's solubility and stability are heavily influenced by the choice of solvent and storage conditions.[2][3] Improper handling can lead to issues such as precipitation, degradation, or inaccurate concentration, compromising downstream applications.[4]
This application note serves as an authoritative resource, explaining the causality behind protocol choices to empower researchers to prepare high-quality, reliable stock solutions.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is critical for proper handling and solution preparation. The hydrochloride salt form generally enhances water solubility compared to the free base.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1220036-63-4 | [5] |
| Molecular Formula | C₁₂H₂₄ClNO | [5] |
| Molecular Weight | 233.78 g/mol | [5] |
| Physical State | Assumed to be a white to off-white solid/powder. | General observation for similar compounds |
| Solubility | Soluble in water. Expected to have solubility in organic solvents like DMSO and Ethanol. | [6] |
| Stability | Stable under recommended storage conditions. Sensitive to air and moisture.[7] Incompatible with strong oxidizing agents and strong bases.[7] | General for amine hydrochlorides[7] |
Solvent Selection: A Critical Decision
The choice of solvent is paramount and depends on the compound's solubility and the requirements of the downstream biological or chemical assay.
-
Aqueous Solvents (e.g., Sterile Water, PBS): As a hydrochloride salt, the compound is ionized and readily soluble in aqueous solutions.[3][6] This is the preferred choice for most cell-based assays to avoid solvent-induced toxicity. However, aqueous stock solutions may be more susceptible to microbial growth and hydrolysis over long-term storage.
-
Organic Solvents (e.g., DMSO, Ethanol):
-
DMSO (Dimethyl Sulfoxide): A universal solvent for many organic molecules. It is often used to create highly concentrated primary stock solutions. A key consideration is that the final concentration of DMSO in an assay should typically be kept low (often ≤0.5% v/v) to avoid cytotoxicity or other off-target effects.[4]
-
Ethanol: Another common organic solvent. While many hydrochloride salts are soluble in ethanol, it is generally less versatile than DMSO for achieving very high concentrations.[8]
-
Recommendation: For most biological applications, preparing a high-concentration primary stock in DMSO and then making fresh dilutions into aqueous buffers for final experiments is a robust strategy.[4][9]
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Appropriate Solvent: Sterile deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), or high-purity DMSO.
-
Calibrated analytical balance
-
Sterile, conical, or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.[7][10]
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps from compound acquisition to final storage.
Caption: Workflow for preparing and storing stock solutions.
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed.
-
Calculations:
-
The molecular weight (MW) of the compound is 233.78 g/mol .[5]
-
To calculate the mass (m) required for a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW (g/mol)
-
Mass (g) = 0.010 mol/L × 0.001 L × 233.78 g/mol = 0.0023378 g
-
Mass (mg) = 2.34 mg
-
-
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety goggles).[7]
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh approximately 2.34 mg of this compound directly into the vial. Record the exact mass.
-
Using a calibrated micropipette, add high-purity DMSO to the vial to achieve the final desired concentration based on the actual mass weighed. For example, if you weighed exactly 2.34 mg, you would add 1.0 mL of DMSO.
-
Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Gentle warming or sonication can be used if dissolution is slow, but stability must be considered.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable if stability data permits.
-
Safety and Handling Precautions
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[11][12] Avoid breathing dust or vapors.[7]
-
Contact: Avoid direct contact with skin and eyes.[7] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[7][11]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can react with the amine hydrochloride.[7]
Quality Control and Best Practices
-
Fresh Solutions: Whenever possible, prepare fresh solutions for critical experiments. If storing solutions, do not use them past their validated stability period.[4]
-
Documentation: Maintain a detailed logbook entry for every stock solution prepared, including the lot number of the compound, the actual mass weighed, the final volume, the calculated concentration, and the date of preparation.
-
Precipitation: If a solution stored at low temperatures shows signs of precipitation upon thawing, gently warm it (e.g., in a 37°C water bath) and vortex until fully redissolved before use.[4]
-
pH Consideration: When diluting a stock (especially from an organic solvent) into an aqueous buffer, be mindful of potential pH shifts or precipitation, particularly for poorly soluble compounds.[4]
References
-
Sciencemadness.org. Solubility of organic amine salts. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
AFG Bioscience LLC. Safety Data Sheet: 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt? (2017). Available from: [Link]
- Google Patents. US20050176752A1 - Process for the preparation of piperidine derivatives.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts (2019). Available from: [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water? (2016). Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Sciencemadness.org. Preparation of piperidine from pyridine? (2008). Available from: [Link]
-
PubChem. 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. Available from: [Link]
-
PubChem. 2-Ethylpiperidine. Available from: [Link]
-
Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Available from: [Link]
-
SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 1220036-63-4 [chemicalbook.com]
- 6. This compound | 1220036-63-4 | Benchchem [benchchem.com]
- 7. canbipharm.com [canbipharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. afgsci.com [afgsci.com]
Using 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl as a building block in organic synthesis
Topic: Using 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals
A Versatile Scaffold for Metathesis-Based Macrocyclization and Alkaloid Synthesis
Executive Summary
2-[2-(4-Pentenyloxy)ethyl]piperidine HCl is a specialized heterocyclic building block designed for advanced diversity-oriented synthesis (DOS). Its structure combines a pharmacologically active piperidine core with a terminal alkene tether linked via a stable ether bridge.
This molecule is engineered primarily for Ring-Closing Metathesis (RCM) strategies. The 4-pentenyl chain serves as a "metathesis handle," allowing researchers to rapidly construct bicyclic alkaloids (e.g., quinolizidines) or macrocyclic peptidomimetics by functionalizing the piperidine nitrogen with a second alkene-bearing group.
Technical Specifications & Structural Logic
| Property | Detail |
| Chemical Name | 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride |
| Core Scaffold | Piperidine (Secondary Amine) |
| Functional Handle | Terminal Alkene (4-Pentenyl group) |
| Linker | Ethyl-Ether (Stable, flexible, non-hydrolyzable) |
| Molecular Formula | C₁₂H₂₃NO · HCl |
| Molecular Weight | ~233.78 g/mol (Salt) / 197.32 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic solid (Salt) |
| Solubility | Soluble in water, MeOH, DMSO; Free base soluble in DCM, EtOAc |
Structural Utility Analysis
-
Nitrogen Center (N1): A nucleophilic secondary amine ready for derivatization (alkylation, acylation, reductive amination). This is the "anchor point" for attaching the rest of the molecule.
-
Ether Linkage: Provides chemical stability against hydrolysis, unlike esters or amides, making it suitable for harsh late-stage diversification steps.
-
Terminal Alkene: The distal olefin is electronically unbiassed (Type I olefin), making it highly reactive towards Grubbs catalysts for metathesis or radical initiators for thiol-ene "click" chemistry.
Preparation & Handling Protocols
Since this compound is often synthesized in-house or supplied as a crude salt, proper handling is critical for reaction success.
Protocol A: Free-Basing the HCl Salt
Rationale: The HCl salt is stable for storage but the amine must be free for nucleophilic attacks (e.g., N-alkylation).
-
Dissolution: Dissolve 1.0 equivalent of the HCl salt in minimal water (approx. 5 mL per gram).
-
Basification: Cool to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 12.
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Note: DCM is preferred for piperidines due to better solubility.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentration: Concentrate under reduced pressure (rotary evaporator) at <40°C.
-
Result: Colorless to pale yellow oil. Use immediately to prevent oxidation or carbonate formation from air.
-
Protocol B: Synthesis of the Building Block (In-Situ Generation)
If the compound is not in stock, it can be synthesized from common reagents.
Reagents: 2-Piperidineethanol, Di-tert-butyl dicarbonate (Boc₂O), 5-Bromo-1-pentene, Sodium Hydride (NaH).
-
N-Protection: React 2-piperidineethanol with Boc₂O (1.1 eq) and Et₃N in DCM to yield N-Boc-2-piperidineethanol.
-
O-Alkylation:
-
Deprotection: Treat the crude ether with 4M HCl in Dioxane for 2h. Precipitate with diethyl ether to obtain the target HCl salt .
Core Application: Ring-Closing Metathesis (RCM)
The primary value of this building block is in generating bicyclic or macrocyclic libraries. By attaching a second alkene chain to the nitrogen, you set the stage for RCM.
Experimental Workflow: Synthesis of Bicyclic Quinolizidine Analogs
Scenario: Constructing a fused bicyclic system by N-allylation followed by RCM.
Step 1: N-Functionalization (Allylation)
-
Dissolve Free Base (from Protocol A) in dry Acetonitrile.
-
Add K₂CO₃ (2.0 eq) and Allyl Bromide (1.1 eq).
-
Stir at RT for 4-6 hours. Monitor by TLC/LCMS.
-
Product: N-Allyl-2-[2-(4-pentenyloxy)ethyl]piperidine.
Step 2: Ring-Closing Metathesis
-
Solvent: Dissolve the diene precursor in degassed anhydrous DCM .
-
Critical: Concentration must be low (< 5 mM ) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Catalyst: Add Grubbs II Catalyst (2-5 mol%).
-
Reflux: Heat to reflux (40°C) for 2-12 hours under an inert atmosphere (N₂ or Ar).
-
Quench: Add activated carbon or DMSO to sequester the Ruthenium catalyst. Filter through a celite pad.
-
Result: A macrocyclic ether fused to the piperidine ring.
Visualizing the Chemical Logic
The following diagram illustrates the transformation from the raw building block to a complex bicyclic scaffold using the protocols described above.
Caption: Workflow converting the HCl salt into a complex bicyclic scaffold via Free-Basing, N-Alkylation, and Ring-Closing Metathesis.
Advanced Applications
A. Thiol-Ene "Click" Chemistry
The terminal alkene is an excellent acceptor for thiol-ene radical addition.
-
Use Case: Conjugating the piperidine scaffold to peptides or surfaces containing a Cysteine residue.
-
Conditions: Thiol (R-SH), Photoinitiator (DMPA), UV light (365 nm).
-
Outcome: Rapid, high-yield formation of a thioether linkage without metal catalysts.
B. Cross-Metathesis (CM)
Instead of closing a ring, the terminal alkene can be swapped with other olefins to extend the chain.
-
Reagent: Methyl acrylate or Styrene.
-
Catalyst: Hoveyda-Grubbs II.
-
Outcome: Functionalized linear side chain (e.g., α,β-unsaturated ester) suitable for Michael additions.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in RCM | High Concentration | Dilute reaction to <5 mM to prevent oligomerization. |
| Catalyst Death | Amine Poisoning | The free piperidine nitrogen can coordinate Ru. Protonate the amine (use HCl salt or TFA) or use N-protected precursors before RCM. |
| Incomplete Ether Synthesis | N-Alkylation Competition | Ensure N-protection (Boc) is quantitative before adding NaH and the alkyl bromide. |
| Hygroscopicity | Salt form absorbing water | Store in a desiccator at -20°C. Dry under high vacuum for 4h before weighing. |
References
-
Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3765. Link
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A general model for selectivity in olefin cross metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link
-
Dondoni, A. (2008). "The emergence of thiol–ene coupling as a click process for materials and bioorganic chemistry." Angewandte Chemie International Edition, 47(47), 8995-8997. Link
-
Maier, M. E. (2000). "Ring-closing metathesis of amines and amides." European Journal of Organic Chemistry, 2000(16), 3013-3030. (Review of N-heterocycle synthesis via RCM). Link
Sources
- 1. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. yo.believechemical.com [yo.believechemical.com]
- 4. ææºåæ|ååç ååå®¶åä¾åºå-åå·¥ç¾ç§ [chembk.com]
Storage and handling guidelines for hygroscopic piperidine salts
Application Note: Storage and Handling Guidelines for Hygroscopic Piperidine Salts
Abstract
Piperidine scaffolds are ubiquitous in pharmaceutical development, yet their salt forms (particularly hydrochlorides and hydrobromides) frequently exhibit aggressive hygroscopicity and deliquescence. Improper handling leads to stoichiometry errors, hydrolysis-driven degradation, and downstream manufacturing failures. This guide provides a scientifically grounded protocol for the characterization, storage, and manipulation of these labile solids, moving beyond generic "store cool and dry" advice to a quantitative, risk-based management system.
Part 1: The Physicochemical Challenge
To control the material, one must understand the thermodynamic driver. Piperidine salts often possess a high critical relative humidity (CRH) threshold that, once breached, results in rapid phase transformation.
-
The Mechanism: The piperidinium cation (
) acts as a potent hydrogen bond donor. When paired with small, electronegative counterions (Cl⁻, Br⁻), the crystal lattice energy is often high. However, surface defects and amorphous regions serve as nucleation sites for water adsorption. -
The Deliquescence Point: At a specific RH (the CRH), the Gibb’s free energy of the solid-vapor equilibrium shifts. The solid dissolves in its own sorbed water, forming a saturated solution film.[1] For many piperidine salts, this transition is autocatalytic—once a liquid film forms, the rate of moisture uptake accelerates exponentially.
Key Risk: A "caked" salt is not just a physical nuisance; it represents a material where the effective molecular weight has shifted undefinedly, rendering stoichiometric precision impossible in subsequent reactions.
Part 2: Characterization Protocol (The "Go/No-Go" System)
Before establishing a storage plan, you must define the stability window of your specific salt. Do not rely on vendor Certificates of Analysis (CoA) for water content, as these are static snapshots.
Protocol A: Determining Critical Relative Humidity (CRH)
Objective: Identify the environmental limit where the salt transitions from solid to solution.
Methodology: Dynamic Vapor Sorption (DVS).[2][3][4][5]
-
Sample Prep: Load 10–20 mg of sample into the DVS microbalance pan.
-
Drying Cycle: Equilibrate at 0% RH / 25°C for 60 mins to establish dry mass (
). -
Sorption Ramp: Increase RH in 5% or 10% steps (from 0% to 90%).
-
Equilibrium Criteria: Mass change (
) < 0.002% per minute. -
Analysis: Plot Isotherm (Mass Change % vs. RH).
-
Result: The CRH is the inflection point where mass uptake becomes vertical (asymptotic).
-
Graphviz Diagram 1: Characterization & Classification Workflow
Caption: Logic flow for categorizing piperidine salts based on DVS isotherms to determine storage severity.
Part 3: Storage & Packaging Strategy
For Class II and III salts (Hygroscopic/Deliquescent), a simple screw-cap bottle is insufficient due to moisture vapor transmission rates (MVTR) through the plastic.
The "Onion" Barrier Model
Adopt a multi-layer approach where each layer performs a specific function.
| Layer | Component | Specification | Function |
| Primary | LDPE Bag (Inner) | Virgin Low-Density Polyethylene, 2-4 mil | Chemical compatibility; prevents contact with desiccant. |
| Active | Desiccant Sachet | Molecular Sieve 4A (Not Silica Gel) | Aggressive moisture scavenging at low RH (<10%). |
| Secondary | Aluminum/Poly Bag | Heat-sealable aluminized laminate | High barrier against MVTR (Moisture Vapor Transmission). |
| Tertiary | HDPE Drum/Jar | High-Density Polyethylene | Physical protection and light blocking. |
| Closure | Induction Seal | Foil liner fused to rim | Hermetic seal to prevent headspace exchange. |
Why Molecular Sieves? Standard silica gel performs poorly at low humidity (<20% RH). Piperidine salts often require an environment <10% RH to remain free-flowing. Molecular sieves maintain high capacity even at these trace moisture levels.
Part 4: Handling & Weighing Protocols
Core Rule: Never expose Class III salts to ambient lab air (typically 40-60% RH) for more than the "Time-to-Error" window.
Protocol B: The "Open Bench" Limit Test
Before using a new salt lot, determine how long you have.
-
Place 100 mg of salt on a tared balance pan.
-
Record weight every 30 seconds.
-
Limit: The time it takes to gain 0.5% mass is your Maximum Exposure Window .
-
Example: If Piperidine HCl gains 0.5% mass in 4 minutes, all weighing operations must be completed in <2 minutes to ensure safety factor.
-
Protocol C: Weighing in Controlled Atmosphere (Glove Box)
For deliquescent salts (Class III), benchtop weighing is forbidden.
-
Equipment: Glove box (Nitrogen/Argon) with
ppm and ppm. -
Anti-Static Measure: Dry environments create static. Use an ionizing fan or polonium strip near the balance pan to prevent powder scattering.
-
Transfer:
-
Weigh directly into the reaction vessel if possible.
-
If weighing into a boat, use a hydrophobic material (PTFE) rather than weighing paper, which can absorb moisture from the salt (reverse leaching).
-
Graphviz Diagram 2: Packaging & Handling Hierarchy
Caption: The "Onion Model" of packaging. Note that desiccant is placed BETWEEN the inner and outer bags, never in direct contact with the chemical.
Part 5: Troubleshooting & Remediation
If a container is found with caked material, do not attempt to "chip" it out. This creates dust and inhomogeneous sampling.
Remediation Protocol:
-
Dissolution: Dissolve the entire caked mass in the reaction solvent (if compatible) or a volatile solvent (Methanol/DCM).
-
Quantification: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the exact moles of piperidine salt present.
-
Drying (Optional): If the solid must be recovered, use Azeotropic Distillation .
-
Suspend/dissolve in Toluene or Isopropanol.
-
Rotovap to dryness. The solvent azeotrope will carry off the sorbed water.
-
Dry in a vacuum oven at 40°C over
for 24 hours.
-
References
-
United States Pharmacopeia (USP). <670> Auxiliary Packaging Components.[6][7][8] (Standard for desiccant selection and testing).
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction and Theory. (Foundational theory for Protocol A).
-
PubChem. Piperidine Hydrochloride Compound Summary. (Physical property data).
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence in Pharmaceutical Systems.[9][10] (Mechanistic understanding of salt phase transitions).
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. ardena.com [ardena.com]
- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tainstruments.com [tainstruments.com]
- 6. USP 670 Auxiliary Packaging Components | AMRI [amri.staging.ribbitt.com]
- 7. â©670⪠Auxiliary Packaging Components [doi.usp.org]
- 8. Revised USP Chapter <670> Containers - Auxiliary Packaging Components - ECA Academy [gmp-compliance.org]
- 9. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Scale-Up of 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride Production
Abstract
The transition of a chemical synthesis from the laboratory bench to a pilot or commercial scale is a complex undertaking fraught with challenges in safety, efficiency, and product consistency. This guide provides a detailed framework for the scale-up of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative. Piperidine scaffolds are integral components in a vast number of pharmaceutical agents and natural products, making robust and scalable synthetic methodologies for their derivatives highly valuable.[1][2] This document moves beyond a simple recitation of steps, delving into the critical process chemistry, safety considerations, and analytical controls necessary for a successful and safe scale-up campaign. The protocols and insights provided herein are designed for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.
Strategic Overview: Synthesis Route Selection for Scale-Up
The economic viability and safety of a manufacturing process are largely determined by the chosen synthetic route. For 2-substituted piperidines, several pathways exist, including the functionalization of pre-existing piperidine rings, cycloaddition reactions, and the reduction of corresponding pyridine precursors.[3][4][5]
For the target molecule, This compound , a highly efficient and scalable approach involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-[2-(4-Pentenyloxy)ethyl]pyridine . This strategy is advantageous for several reasons:
-
High Atom Economy: Hydrogenation is an addition reaction, incorporating hydrogen atoms with no byproducts, which is environmentally favorable.
-
Robustness and Reliability: Catalytic hydrogenation of pyridines is a well-established and reliable transformation in industrial settings.[6]
-
Safety Profile: While handling hydrogen gas requires specialized equipment and protocols, the reaction conditions can often be controlled under moderate pressure and temperature, avoiding the use of highly energetic or toxic reagents common in other synthetic methods.
The overall synthetic strategy is a three-stage process:
-
Williamson Ether Synthesis: Formation of the ether linkage to create the pyridine precursor.
-
Catalytic Hydrogenation: Reduction of the pyridine ring to the desired piperidine.
-
Salt Formation: Conversion of the basic piperidine free base to the stable hydrochloride salt.
Caption: Systematic workflow for process safety assessment before scale-up.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis, first at the laboratory scale as a proof of concept, and then adapted for pilot-scale production.
Protocol 1: Laboratory Scale Synthesis (10-50 g)
Step 1A: Synthesis of 2-[2-(4-Pentenyloxy)ethyl]pyridine
-
Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (2 x 50 mL) to remove the oil.
-
Solvent Addition: Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 500 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-pyridineethanol (1.0 eq.) in anhydrous THF (100 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. The evolution of hydrogen gas will be observed.
-
Alkylation: After gas evolution ceases (approx. 1-2 hours), add 5-bromo-1-pentene (1.05 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C. Transfer the mixture to a separatory funnel, add water (200 mL) and ethyl acetate (300 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure ether precursor.
Step 1B: Synthesis of 2-[2-(4-Pentenyloxy)ethyl]piperidine (Free Base)
-
Catalyst Loading: To a Parr shaker hydrogenation vessel, add the pyridine precursor (1.0 eq.) and a 5% Rhodium-on-carbon catalyst (Rh/C, 2-5 mol %).
-
Solvent: Add methanol (200 mL) as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50-60 psi. Heat the mixture to 40-50 °C and agitate vigorously. The hydrogenation of pyridines is a well-established method for piperidine synthesis. [6][7]4. Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This may take 8-24 hours.
-
Filtration & Concentration: Once complete, cool the vessel, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude piperidine free base.
Step 1C: Formation of this compound
-
Dissolution: Dissolve the crude free base in isopropanol (IPA, 150 mL).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid in IPA (e.g., 5-6 M, 1.05 eq.) dropwise with stirring.
-
Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold IPA (2 x 30 mL), and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Pilot Plant Scale-Up (1-5 kg)
Key Scale-Up Considerations:
-
Heat Transfer: The larger reactor volume has a smaller surface-area-to-volume ratio, making heat removal less efficient. The hydrogenation step is highly exothermic and requires a reactor with a well-calibrated cooling jacket and an emergency quench system.
-
Material Handling: Handling kilograms of sodium hydride and flammable solvents requires specialized equipment and adherence to strict safety protocols.
-
Hydrogenation Safety: A dedicated, appropriately rated hydrogenation autoclave with precise pressure and temperature controls is mandatory. Proper grounding and bonding are essential to prevent static discharge.
Step 2A: Synthesis of 2-[2-(4-Pentenyloxy)ethyl]pyridine (Pilot Scale)
-
Reactor Preparation: Charge a 100 L glass-lined reactor with anhydrous THF. The reactor should be inerted with nitrogen.
-
Reagent Charge: Charge sodium hydride (1.1 eq.) into the reactor.
-
Controlled Addition: Cool the reactor to 0-5 °C. Add a solution of 2-pyridineethanol (1.0 eq.) in THF via a dosing pump over 2-3 hours, carefully monitoring the internal temperature and off-gassing.
-
Alkylation: After the initial reaction is complete, add 5-bromo-1-pentene (1.05 eq.) via the dosing pump over 1-2 hours, maintaining the temperature below 10 °C.
-
Work-up: Quench the reaction by the controlled addition of water. Perform the aqueous work-up and phase separations within the reactor. Transfer the organic layer to a separate vessel for concentration. Purification for this step may be deferred to the final product stage if impurity profiling allows.
Step 2B: Synthesis of 2-[2-(4-Pentenyloxy)ethyl]piperidine (Pilot Scale)
-
Reactor Setup: Charge the pyridine precursor and methanol into a 50 L stainless steel hydrogenation autoclave. Add the Rh/C catalyst as a slurry in methanol.
-
Hydrogenation: Seal the reactor, perform nitrogen/hydrogen purges, and then pressurize with H₂ to 50-60 psi. Heat the reactor to 40-50 °C using the jacket. The reaction is monitored by pressure drop and periodic sampling for analysis by GC or HPLC.
-
Filtration: After the reaction is complete, cool and vent the reactor. The catalyst is removed using an enclosed filter system (e.g., a Nutsche filter) to prevent operator exposure and minimize fire risk associated with the pyrophoric catalyst.
Step 2C: Formation and Isolation of the Hydrochloride Salt (Pilot Scale)
-
Crystallization: The methanolic solution of the free base is concentrated and solvent-swapped to isopropanol. The salt formation is performed in a crystallizer vessel with controlled cooling to promote the growth of a uniform, easily filterable crystal product.
-
Isolation: The slurry is transferred to a centrifuge or a filter-dryer for isolation. The wet cake is washed with cold IPA.
-
Drying: The product is dried under vacuum in a tumble dryer or a vacuum oven until residual solvent levels meet predefined specifications.
Analytical Strategy: In-Process Controls and Final Specification
A robust analytical strategy is essential for ensuring process consistency and final product quality, in line with Good Manufacturing Practices (GMP). [8]
Table 1: In-Process Control (IPC) Summary
| Process Stage | Parameter to Control | Analytical Method | Acceptance Criteria |
| Ether Synthesis | Consumption of 2-pyridineethanol | GC, HPLC | < 1.0% remaining |
| Hydrogenation | Consumption of pyridine precursor | GC, HPLC | < 0.5% remaining |
| Crystallization | Product Purity | HPLC | > 99.0% |
| Drying | Residual Solvents (IPA, Methanol) | GC-HS | IPA < 5000 ppm, MeOH < 3000 ppm |
Table 2: Final Product Specification (Example)
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to structure |
| Assay | Titration or HPLC | 99.0% - 101.0% |
| Purity (Chromatographic) | HPLC | > 99.5% |
| Any single unspecified impurity | HPLC | ≤ 0.10% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Melting Point | USP <741> | Report value |
The use of Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and tracking potential impurities throughout the process. [9]
GMP and Regulatory Compliance
The scale-up and manufacturing of an Active Pharmaceutical Ingredient (API) must be conducted under the principles of Current Good Manufacturing Practices (cGMP). [10][11]This involves:
-
Documentation: All procedures, batch records, and analytical results must be meticulously documented. [12]* Quality Unit: An independent Quality Unit is responsible for reviewing and approving all procedures and for the final release or rejection of the API. [8]* Validation: Process steps critical to ensuring final product quality must be validated to demonstrate they are reproducible and reliable. [12] This guide provides a foundational blueprint for the successful scale-up of this compound. By integrating robust process chemistry with rigorous safety assessment and analytical control, development professionals can navigate the challenges of scaling from the bench to production with confidence and precision.
References
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 9. alternative-therapies.com [alternative-therapies.com]
- 10. dalton.com [dalton.com]
- 11. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 12. complianceonline.com [complianceonline.com]
Troubleshooting & Optimization
Troubleshooting crystallization issues with 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Topic: Troubleshooting crystallization issues with 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Product: this compound
CAS: 1220036-63-4 | Formula: C₁₂H₂₄ClNO | MW: 233.78 g/mol [1][2]
Executive Summary: The Physicochemical Challenge
As a Senior Application Scientist, I have analyzed the structural motif of this compound. This compound presents a classic "Amphiphilic Salt" challenge.
-
The Head: The piperidine hydrochloride moiety is highly polar and ionic.[2]
-
The Tail: The 4-pentenyloxyethyl chain is flexible and lipophilic.[2]
The Problem: This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[2] The lattice energy of the crystal struggles to compete with the entropic freedom of the flexible ether/alkene chain in the amorphous oil phase.[2]
This guide provides field-proven protocols to force lattice formation over phase separation.
Part 1: Diagnostic Workflow
Before altering your solvent system, identify your specific failure mode using the logic flow below.
Figure 1: Decision tree for identifying the correct remediation strategy based on visual observation of the crystallization mother liquor.
Part 2: Technical FAQs & Troubleshooting
Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why?
Diagnosis: You are experiencing Oiling Out (LLPS) .[2] This occurs when the temperature of phase separation (
-
Do not cool rapidly.
-
Use the "Cloud Point" Method: Heat the mixture until the oil dissolves.[2] Add the anti-solvent dropwise at boiling temperature until a faint turbidity persists.[2] Then, let it cool to room temperature undisturbed over 4–6 hours.
-
Reference: See Protocol A below for the specific Isopropanol/Heptane method.
Q2: I obtained a solid, but it turned into a sticky gum on the vacuum filter. Is it impure?
Diagnosis: Likely Hygroscopic Collapse .[2] Piperidine HCl salts are notorious for absorbing atmospheric moisture, which lowers the glass transition temperature (
-
Avoid open-air filtration. Use a Schlenk frit or a nitrogen-blanketed filter funnel.[2]
-
Wash solvent: Wash with anhydrous diethyl ether or pentane.[2] These solvents remove residual high-boiling solvents and do not introduce moisture.[2]
-
Drying: Immediately transfer the solid to a vacuum desiccator containing
(Phosphorus Pentoxide).[2]
Q3: Can I use aqueous HCl to form the salt?
Critical Warning: Avoid Aqueous Conditions.
While the ether linkage is stable, the terminal alkene (4-pentenyl group) introduces a risk.[2] In the presence of strong aqueous acid and heat, you risk Markovnikov hydration of the double bond, converting your alkene into a secondary alcohol impurity.[2]
Recommendation: Always generate the salt under anhydrous conditions using
Part 3: Optimized Experimental Protocols
Table 1: Recommended Solvent Systems
Data based on solubility parameters for lipophilic amine salts.
| Solvent Role | Recommended Solvents | Why? |
| Good Solvent | Dichloromethane (DCM), Isopropanol (IPA) | Dissolves the lipophilic chain and the ionic head.[2] |
| Anti-Solvent | Diethyl Ether (Et₂O), n-Heptane, MTBE | Low polarity forces the salt out; low BP allows easy drying.[2] |
| Avoid | Water, Methanol (Cold) | Water causes hydration; Methanol is too solubilizing.[2] |
Protocol A: The "Vapor Diffusion" Method (Best for High Purity)
Use this when you have <5g of material and require X-ray quality crystals.[2]
-
Dissolution: Dissolve 1.0 g of the crude oil in the minimum amount of Dichloromethane (DCM) (~2–3 mL) in a small vial.
-
Setup: Place this open small vial inside a larger jar containing 20 mL of Diethyl Ether .
-
Equilibration: Cap the outer jar tightly.
-
Mechanism: The ether vapor will slowly diffuse into the DCM solution.[2] This gradually increases the anti-solvent ratio without creating local supersaturation spikes that cause oiling.[2]
-
Time: Leave undisturbed for 24–48 hours.
Protocol B: High-Shear Trituration (Best for Bulk Recovery)
Use this when the product has already oiled out and you need to recover it as a solid.[2]
-
Isolation: Decant the mother liquor away from the oil.[2]
-
Solvent Addition: Add anhydrous Diethyl Ether (10 mL per gram of oil) to the oil.
-
Physical Agitation: The oil will likely not dissolve.[2] Use a glass rod to vigorously scratch the side of the flask while sonicating.[2]
-
The "Crashing" Effect: The mechanical energy and the non-polar environment will force the oil to solidify into an amorphous white powder.[2]
-
Filtration: Filter rapidly under Nitrogen.
Part 4: Chemical Stability & Storage
Figure 2: Stability profile indicating major degradation pathways for the alkene tail and required mitigation strategies.
References
-
Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Chapter 10: Crystallization and Salt Selection).[2]
-
Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Detailed discussion on counter-ion selection and hygroscopicity of hydrochloride salts).
-
ChemicalBook. (2024).[2] Product Entry: this compound (CAS 1220036-63-4).[1][2]
-
Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[2] (Mechanisms of Oiling Out/Liquid-Liquid Phase Separation).[2] [2]
Sources
Minimizing side reactions during the alkylation of piperidine derivatives
Welcome to the Piperidine Alkylation Technical Support Center.
User ID: Senior Researcher / Process Chemist Subject: Optimization of N-Alkylation Protocols for Piperidine Scaffolds Status: Active Support Session[1]
Executive Summary: The Piperidine Paradox
Piperidine is a ubiquitous pharmacophore, yet its alkylation is deceptively complex.[1] As a secondary amine with a
This guide prioritizes reductive amination as the gold standard for control, while providing rigorous optimization strategies for cases where direct alkylation is unavoidable.[1]
Part 1: The Decision Matrix
Before troubleshooting a failing reaction, verify you are using the correct synthetic pathway.[1]
Q: Should I use Direct Alkylation (
A: Use the decision tree below. If your alkyl group can be derived from an aldehyde or ketone, Reductive Amination is almost always superior because it prevents over-alkylation by mechanism (imines form 1:1).[1]
Figure 1: Strategic selection of alkylation pathways to minimize side reactions.
Part 2: Troubleshooting Direct Alkylation ( )
Scenario: You must use an alkyl halide/sulfonate because the aldehyde precursor is unstable or unavailable.
Issue 1: "I am seeing significant Quaternary Ammonium Salt formation."
Root Cause: The tertiary amine product acts as a nucleophile, competing with the piperidine starting material for the alkyl halide. The Fix: You must statistically favor the starting material or render the product unreactive.
| Strategy | Protocol Adjustment | Mechanism of Action |
| Stoichiometry | Use 0.8 eq of Alkyl Halide vs 1.0 eq Piperidine. | Ensures the alkylating agent is the limiting reagent, leaving no excess for the product to react with. |
| Syringe Pump | Add Alkyl Halide in solvent over 2–4 hours .[1] | Keeps the instantaneous concentration of electrophile near zero, statistically favoring the high-concentration starting material.[1] |
| Biphasic System | Use DCM/Water + Base (no PTC).[1] | If the product is lipophilic and the starting material is hydrophilic (or vice versa), phase separation can protect the product. |
Issue 2: "My alkyl halide is consumed, but I see alkenes (Elimination)."
Root Cause: Piperidine is a strong, hard base.[1] If the alkyl halide is secondary or sterically hindered, the piperidine will abstract a proton (acting as a base) rather than attack the carbon (acting as a nucleophile), triggering
The Fix: Decouple Basicity from Nucleophilicity.
-
Switch Bases: Do not rely on excess piperidine to act as the base.[1] Use a weak, non-nucleophilic inorganic base.[1]
-
Solvent Choice: Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity of the amine, but keep temperatures below 60°C .[1]
Part 3: The "Gold Standard" – Reductive Amination
Scenario: You have switched to an aldehyde/ketone precursor to avoid the issues above.
Protocol: The Modified Abdel-Magid Method
This method uses Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (
Reagents:
-
Piperidine derivative (1.0 eq)[1]
-
Aldehyde/Ketone (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq) - Critical for ketone activation[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).[1]
Step-by-Step Workflow:
-
Mix: Dissolve piperidine and aldehyde in DCE under
. -
Activate: Add AcOH. Stir for 10–30 mins to establish the iminium equilibrium.
-
Reduce: Add STAB in one portion. The reaction may bubble slightly (evolution of AcOH).[1]
-
Monitor: Stir at Room Temp for 2–16 hours. Monitor by TLC/LCMS.[1]
-
Note: If the reaction stalls, add 0.5 eq more STAB.
-
-
Quench: Add saturated aqueous
. Extract with DCM.[1]
Troubleshooting Reductive Amination
Q: "I see the imine forming, but it won't reduce to the amine."
-
A: Steric hindrance is likely blocking the hydride attack.
-
Fix: Switch solvent to Methanol and use Sodium Cyanoborohydride (
) with (1.0 eq) as a Lewis Acid catalyst. The Zinc coordinates to the imine nitrogen, increasing electrophilicity.[1]
Q: "I am getting alcohol byproducts (reduction of the aldehyde)."
-
A: Your reducing agent is too active or added too early.[1]
-
Fix: Ensure you are using STAB , not
. If using STAB, allow the imine to form for 1 hour before adding the hydride source (Step 3).[1]
Part 4: Visualizing the Pathway Competition
Understanding the kinetic competition is vital for troubleshooting. The diagram below illustrates where the side reactions diverge from the productive pathway.
Figure 2: Kinetic competition between productive amination and destructive side reactions.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][5]
-
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron. (Review of N-alkylation methods favoring mono-alkylation). [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying degradation products of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Topic: 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Ticket ID: CHEM-SUP-8829 Status: Open Expert: Senior Application Scientist, Stability & Impurities Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound (CAS: 1220036-63-4). This guide addresses the specific stability challenges inherent to this molecule's structure: a secondary amine (piperidine) linked via an ether chain to a reactive terminal alkene.
Structural Vulnerability Index:
-
Secondary Amine (Piperidine): High susceptibility to N-oxidation and electron transfer oxidation.
-
Terminal Alkene (Pentenyl group): High susceptibility to epoxidation, radical polymerization, and hydration.
-
Ether Linkage: Generally stable, but susceptible to radical abstraction at the
-carbon.
Diagnostic Triage: Start Here
Use this decision matrix to identify your issue before proceeding to the detailed solutions.
| Observation | Likely Cause | Priority Action |
| New Peak (+16 Da) | Oxidation (N-oxide or Epoxide) | Perform MS/MS to distinguish site of oxidation. |
| New Peak (+18 Da) | Hydration (Alkene | Check acidic aqueous storage conditions. |
| Haze / Precipitate | Polymerization (Alkene dimers) | Check for light/heat exposure; filter and analyze solid.[1] |
| Retention Time Shift | Salt Disproportionation | Verify mobile phase pH and counter-ion stoichiometry. |
Troubleshooting Guide (Q&A)
Issue 1: "I see a degradation product with a mass shift of +16 Da. Is it the N-oxide or the Epoxide?"
Expert Resolution:
This is the most common ambiguity with this molecule because both the piperidine nitrogen and the terminal alkene are oxidation-prone. Both result in a +16 Da shift (
-
The Mechanism:
-
Path A (N-Oxidation): Peroxides or dissolved oxygen attack the lone pair of the piperidine nitrogen.
-
Path B (Epoxidation): Oxidants attack the
-bond of the pentenyl chain.
-
-
Differentiation Protocol:
-
Chromatography (RP-HPLC): The N-oxide is significantly more polar than the parent and typically elutes earlier. The epoxide is less polar than the N-oxide and often elutes closer to the parent.
-
MS/MS Fragmentation:
-
N-Oxide: Characteristically shows a loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) as a primary fragment.
-
Epoxide: The oxygen is covalently bound to carbon; fragmentation typically involves ring opening or chain cleavage, not immediate loss of oxygen.
-
-
Issue 2: "My sample concentration is dropping, but I don't see distinct impurity peaks. Just a noisy baseline."
Expert Resolution: You are likely observing oligomerization . The terminal alkene (4-pentenyl group) is reactive. Under thermal stress or light exposure, it can undergo radical polymerization.
-
Why it happens: Without a radical inhibitor (like BHT), the double bonds react with each other, forming dimers, trimers, and higher-order polymers.
-
Why you miss it: Large polymers often precipitate (insoluble) or elute in the column wash (high hydrophobicity), becoming invisible in a standard isocratic run.
-
Action: Analyze the sample using a Size Exclusion Chromatography (SEC) method or a wide-gradient Reverse Phase method (up to 100% organic) to elute dimers.
Issue 3: "We observed a +18 Da peak in acidic conditions."
Expert Resolution: This is Markovnikov Hydration .
-
Mechanism: In the presence of aqueous acid (e.g., 0.1 N HCl stress), the terminal alkene is protonated to a carbocation, which is then trapped by water.
-
Result: Conversion of the alkene to a secondary alcohol.
-
Prevention: Ensure your mobile phase pH is not extremely acidic (< pH 2) for long-term storage, or store samples in dry organic solvents (e.g., DMSO/Acetonitrile) rather than aqueous buffers.
Visualization: Degradation Pathways & Workflow
Figure 1: Chemical Degradation Pathways
This diagram maps the structural transformation of the parent molecule into its primary degradants.
Caption: Primary degradation pathways for 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl showing mass shifts and reaction triggers.
Figure 2: Analytical Decision Tree
Follow this workflow to identify unknown impurities.
Caption: Step-by-step analytical workflow for identifying impurities based on mass spectrometry data.
Experimental Protocol: Forced Degradation (Stress Testing)
To validate the stability indicating capability of your analytical method, perform this stress testing protocol tailored to the functional groups of 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl.
Reagents Required:
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (
)[1] -
AIBN (Azobisisobutyronitrile) - Optional for radical stress
Protocol Steps:
-
Preparation: Prepare a 1 mg/mL stock solution of the API in Acetonitrile/Water (50:50).
-
Stress Conditions:
| Stress Type | Condition | Target Degradant | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Hydration Product (+18 Da) | Acid-catalyzed hydration of alkene. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Generally Stable | Piperidines/Ethers are base resistant. |
| Oxidative | 3% | N-Oxide (+16 Da) | Nucleophilic attack by Nitrogen. |
| Radical/Oxidative | AIBN + Heat (or prolonged air) | Epoxide (+16 Da) / Dimers | Radical oxidation of alkene. |
| Photolytic | UV/Vis (1.2M lux hours) | Isomers / Dimers | [2+2] Cycloaddition or radical shift. |
-
Quenching:
-
Acid/Base: Neutralize with equal molarity of base/acid.
-
Peroxide: Quench with Catalase or dilute significantly with cold mobile phase.
-
-
Analysis: Inject immediately onto HPLC-DAD-MS. Target 10-20% degradation.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][4][5] Advanced Drug Delivery Reviews. [Link]
-
Bocedi, A., et al. (2004). Oxidative degradation of piperidine derivatives.[6] (General Reference on Secondary Amine Oxidation).
-
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chemrxiv.org [chemrxiv.org]
Overcoming cyclization challenges in pentenyl-substituted piperidines
Technical Support Center for Advanced Heterocyclic Synthesis
Status: Operational Ticket Focus: Pentenyl-Substituted Piperidine Cyclization Agent: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
You are likely here because your LC-MS shows a mess of oligomers, or your NMR indicates the starting material is untouched despite 24 hours of reflux. Cyclizing pentenyl-substituted piperidines—whether to close the piperidine ring itself or to forge bicyclic indolizidine/quinolizidine scaffolds—is deceptively complex. The competition between Baldwin’s Rules , catalyst poisoning , and conformational entropy defines your yield.
This guide bypasses standard textbook theory to address the specific failure modes of these substrates.
Module 1: Ring-Closing Metathesis (RCM) Failure
Symptom: Reaction stalls at <20% conversion using Grubbs II, or complete catalyst decomposition is observed.
The Root Cause: The "Ruthenium Sponge" Effect
The most common error in cyclizing N- or C-pentenyl piperidines is underestimating the Lewis basicity of the piperidine nitrogen. Even if the nitrogen is tertiary, the lone pair is highly accessible.
-
Mechanism of Failure: The basic Nitrogen coordinates to the Ruthenium center of the Grubbs catalyst. This displaces the phosphine or NHC ligand, forming a thermodynamically stable but catalytically inactive Ru-amine complex.
-
The Trap: Users often add more catalyst, which simply gets sequestered by the remaining substrate, leading to expensive waste.
Troubleshooting Protocol: The "Proton Shield" Strategy
Do not increase catalyst loading. Instead, eliminate the lone pair's ability to coordinate.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Nitrogen State | Free Base | Ammonium Salt | Protonation locks the lone pair ( |
| Additive | None | p-TsOH (1.05 equiv) | p-Toluenesulfonic acid is non-nucleophilic and lipophilic (solubility in DCM). |
| Solvent | DCM (0.1 M) | DCM (0.005 M) | High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization (ADMET). |
| Temperature | Reflux | Ambient -> 40°C | Lower temps prevent thermal isomerization of the alkene before cyclization. |
Step-by-Step "Proton Shield" Workflow:
-
Dissolve the pentenyl-piperidine precursor in anhydrous CH₂Cl₂.
-
Add 1.05 equivalents of anhydrous p-TsOH (or CSA). Stir for 15 mins. Ensure the salt remains soluble (if not, add small amount of MeOH, though this slows RCM).
-
Degas the solution (Sparging with Argon for 20 mins is critical; removal of ethylene drives the equilibrium).
-
Add Grubbs II catalyst (2-5 mol%) as a solution in degassed DCM.
-
Post-Reaction: Quench with saturated NaHCO₃ to liberate the free base before extraction.
Expert Insight: If your substrate contains an acid-labile group (e.g., acetal), use Ti(OiPr)₄ as a Lewis acid scavenger instead of a Brønsted acid. The Titanium complexes the nitrogen lone pair reversibly.
Module 2: Regioselectivity in Electrophilic Cyclization
Symptom: Targeting the 6-endo product (Quinolizidine) but isolating the 5-exo product (Indolizidine), or vice versa.
The Physics: Kinetic vs. Thermodynamic Control
When cyclizing an alkenyl chain onto the piperidine nitrogen or C2 position (e.g., Iodocyclization), you are fighting Baldwin’s Rules.
-
5-exo-trig: Kinetically favored (lower activation energy).
-
6-endo-trig: Often thermodynamically favored (less ring strain in the final bicyclic system), but slower to form.
Decision Matrix: Steering the Cyclization
Q: Which product dominates your crude NMR?
-
Scenario A: You want 5-exo (Indolizidine) but get mixtures.
-
Fix: Use Kinetic Control .
-
Reagent:
, (solid base), MeCN. -
Temp: 0°C.
-
Why: Rapid iodonium capture followed by immediate nucleophilic attack favors the faster 5-exo path.
-
-
Scenario B: You want 6-endo (Quinolizidine) but get 5-exo.
-
Fix: Use Thermodynamic Equilibration .
-
Reagent:
(N-iodosuccinimide), catalytic . -
Temp: Room Temp or mild heat.
-
Why: The 5-exo product is often reversible under acidic conditions. Allowing the reaction to equilibrate funnels the material into the more stable 6-membered ring.
-
Module 3: Stereochemical Leakage at C2
Symptom: Loss of enantiopurity at the piperidine C2 position during cyclization.
The Silent Killer: Enolization & Radical Scrambling
If your cyclization involves a radical intermediate (e.g.,
Diagnostic Check:
-
Check the alpha-proton: If your C2 substituent has an alpha-proton and you are using strong bases or generating radical intermediates adjacent to the nitrogen, you risk racemization.
-
The "A(1,3) Strain" Factor: In N-pentenyl systems, the steric clash between the N-substituent and the C2-substituent forces the substituent into an axial position, which can alter the expected diastereoselectivity of the incoming ring closure.
Corrective Protocol:
-
Switch to Aza-Prins Cyclization: If radical methods fail, use acid-catalyzed Aza-Prins. The carbocation intermediate is often more stereochemically rigid due to chair-like transition states.
-
Rigidify the Precursor: Introduce a bulky protecting group (e.g., Boc or Cbz) on the nitrogen before attempting C-cyclization. This locks the conformer (rotamer) and directs the attack to the trans face.
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for rescuing a failed RCM reaction on these substrates.
Caption: Decision tree for diagnosing and correcting stalled RCM reactions in amine-containing substrates.
FAQ: Frequently Encountered Anomalies
Q: I am seeing a "double bond migration" product instead of cyclization. Why? A: This is "Ruthenium Isomerization." When the catalyst runs out of ethylene (or if the ring strain is too high to close), the Ruthenium hydride species (formed from decomposition) acts as an isomerization catalyst.
-
Fix: Add 1,4-benzoquinone (10 mol%) . It acts as a hydride scavenger, preventing the isomerization pathway and forcing the catalyst back into the metathesis cycle [1].
Q: Can I use microwave irradiation to force the cyclization? A: Yes, but with caution. Microwaves accelerate both the cyclization and the catalyst decomposition.
-
Guideline: Heat to 80°C for 10 minutes max. If it hasn't closed by then, it won't close in an hour. High temps favor the thermodynamic product (often the 6-endo or the isomerized product) [2].
Q: My product is water-soluble and I lose it during the p-TsOH workup. A: Do not do an aqueous extraction if your product is a polar alkaloid.
-
Protocol: Quench the reaction with solid silica gel and NaHCO₃ directly in the reaction flask. Evaporate the solvent to dryness. Load the resulting powder directly onto a flash column. This "Dry Load" technique prevents aqueous loss.
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. Link
-
Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. Link
-
Ma, D., & Sun, H. (2000). Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A.[1] The Journal of Organic Chemistry, 65(15), 4543–4552. Link
-
Fogg, D. E., et al. (2020).[2] Challenging Metathesis Catalysts with Nucleophiles and Bronsted Base: The Stability of State-of-the-Art Catalysts to Attack by Amines. ACS Catalysis, 10, 11623–11633.[2] Link
-
Bates, R. W., & Sridhar, V. (2005). The synthesis of piperidine alkaloids by ring closing metathesis.[3] Tetrahedron, 61(45), 10652-10666. Link
Sources
- 1. A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Stabilization techniques for long-term storage of piperidine hydrochloride salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the stabilization and long-term storage of piperidine hydrochloride salts. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity and stability of your valuable compounds.
I. Frequently Asked Questions (FAQs)
Q1: My piperidine hydrochloride salt has become clumpy and difficult to handle. What is the likely cause?
A1: The most probable cause is moisture absorption. Piperidine hydrochloride is known to be hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4] This can lead to physical changes such as clumping, caking, and eventually, chemical degradation.
Q2: What are the primary degradation pathways for piperidine hydrochloride during storage?
A2: The main degradation pathways include:
-
Hydrolysis: Reaction with absorbed water, which can lead to the dissociation of the salt and potential formation of free piperidine and hydrochloric acid.
-
Oxidation: Piperidine and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5] This can lead to the formation of various oxidation products, including amides and aldehydes.[5]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide, which can be a concern for the free base form if the salt dissociates.[6][7][8]
Q3: What are the ideal short-term and long-term storage temperatures for piperidine hydrochloride?
A3: For many piperidine series compounds, a temperature range of 2-8°C is often recommended for long-term stability.[9] However, some sources suggest storing below +30°C is sufficient.[1][3][4][10] For short-term laboratory use, storage in a cool, dry, and well-ventilated place is generally acceptable.[11][12] Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.
Q4: Can I store piperidine hydrochloride in a standard laboratory refrigerator?
A4: While a cool environment is beneficial, standard refrigerators are not ideal for flammable materials due to potential ignition sources from their electrical components.[13] Although piperidine hydrochloride itself is not highly flammable, it's good practice to use refrigerators designed for chemical storage. More importantly, the primary concern is moisture. A standard refrigerator can have a humid internal environment. If a refrigerator is used, ensure the container is hermetically sealed and consider placing it inside a secondary container with a desiccant.
Q5: How long can I expect my piperidine hydrochloride salt to remain stable?
A5: With proper storage conditions, most piperidine compounds can be stable for several months to a year with minimal degradation.[9] Some may last up to 5 years or more, while others have a shorter shelf life of 1-2 years.[9] The actual stability will depend on the specific derivative, initial purity, and adherence to optimal storage protocols. Regular purity checks are recommended for long-term stored materials.
II. Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Visible Changes in Physical Appearance (Color Change, Caking)
-
Underlying Cause: This is a strong indicator of moisture absorption and potential chemical degradation. A color change may suggest oxidation.
-
Immediate Action:
-
Immediately transfer a small, representative sample to a clean, dry vial for analytical testing to assess purity.
-
If the bulk material is salvageable, consider drying it under vacuum at a gentle temperature (e.g., 30-40°C) in the presence of a strong desiccant like phosphorus pentoxide. Caution: Ensure the temperature is well below the compound's melting point to avoid decomposition.
-
-
Preventative Measures:
-
Improve Container Seal: Ensure the primary container has a tight-fitting lid. For screw-cap vials, consider using parafilm for an extra seal.[13]
-
Utilize Desiccants: Place the primary container inside a larger, airtight secondary container (such as a desiccator cabinet or a sealed bag) with a desiccant.[2][14][15] Silica gel and molecular sieves are common choices.[2]
-
Inert Atmosphere: For highly sensitive or long-term storage, consider storing the container within a glove box or a sealed bag that has been purged with an inert gas like nitrogen or argon.[16][17][18][19]
-
Issue 2: Inconsistent Results in Experiments Using Older Stock
-
Underlying Cause: The piperidine hydrochloride may have degraded, leading to a lower effective concentration of the active compound and the presence of impurities that could interfere with your reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Action:
-
Quantify Purity: Use an appropriate analytical method to determine the purity of the stored salt. A stability-indicating HPLC method is often the preferred choice.[20][21][22]
-
Compare to Standard: If possible, compare the results to a certificate of analysis or data from a freshly opened container.
-
Decision: If degradation is confirmed, it is best to discard the old stock and use a fresh, validated supply.[11]
-
III. Stabilization Protocols and Methodologies
Protocol 1: Standard Storage in a Desiccated Environment
This protocol is suitable for routine, short- to medium-term storage.
-
Container Selection: Use a clean, dry glass vial or bottle with a tight-fitting screw cap. Amber glass is preferred to protect against light.
-
Sealing: After dispensing the required amount, tightly close the cap. For added protection, wrap the cap-container interface with parafilm.
-
Secondary Containment: Place the sealed primary container into a larger, airtight secondary container. This can be a glass desiccator, a desiccator cabinet, or a heavy-duty, sealable plastic bag.
-
Desiccant Use: Add a suitable desiccant to the secondary container.[2][23] Ensure the desiccant does not come into direct contact with the primary container.
-
Location: Store the entire setup in a cool, dark, and well-ventilated area, away from strong oxidizing agents and acids.[24][25][26]
Protocol 2: Long-Term Storage Under an Inert Atmosphere
This protocol is recommended for valuable, highly sensitive, or long-term reference standards.
-
Preparation: Perform all manipulations inside a glove box or a glove bag with a positive pressure of an inert gas (e.g., nitrogen or argon).[16][17]
-
Aliquotting: If you have a large batch, consider dividing it into smaller, single-use aliquots. This minimizes the exposure of the entire stock to the atmosphere each time it is needed.
-
Packaging: Place the aliquot into a suitable vial.
-
Inert Gas Purge: Place the uncapped vial inside a larger container or a sealable bag. Flush the container or bag with a gentle stream of inert gas for several minutes to displace all the air.
-
Sealing: While still under the inert atmosphere, tightly cap the primary vial. Then, seal the outer container or bag.
-
Storage: Store the sealed package in a cool and dark place, such as a designated chemical storage refrigerator (2-8°C).[9]
Diagram: Decision Tree for Selecting a Storage Method
Caption: Decision tree for choosing the appropriate storage method.
Methodology 1: Purity Assessment by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying the parent compound and detecting any degradation products.[21][27]
-
Objective: To separate and quantify piperidine hydrochloride from potential impurities and degradants.
-
Typical Setup:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile.[20]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection: UV detector, wavelength set based on the chromophore of the specific piperidine derivative. If the compound lacks a strong chromophore, pre-column derivatization may be necessary.[20][27]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[20]
-
-
Procedure:
-
Prepare a standard solution of known concentration using a high-purity reference standard.
-
Prepare a sample solution of the piperidine hydrochloride salt being tested at a similar concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
Compare the peak area of the main compound in the sample to the standard to calculate the purity.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of impurities or degradation products.
-
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (long-term); Cool, ambient (short-term) | Slows down the rate of chemical degradation reactions.[9] |
| Atmosphere | Dry; Inert (Nitrogen/Argon for high sensitivity) | Prevents moisture absorption (hygroscopicity) and oxidation.[2][16][17] |
| Light | Dark (Amber vials or stored in the dark) | Prevents photodegradation, as some piperidine compounds are photosensitive.[9] |
| Container | Tightly sealed, airtight glass container | Prevents ingress of atmospheric moisture and gases.[9][11] |
IV. References
-
Alfa Aesar. (2023, August 11). Safety Data Sheet: Piperidine hydrochloride.
-
University of Alabama at Birmingham. Chemical Storage.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
-
Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?[Link]
-
Jubilant Ingrevia. Safety Data Sheet: Piperidine Hydrochloride.
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Linde. Inerting in the chemical industry. [Link]
-
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?[Link]
-
Biosynce. (2025, July 29). Under what conditions does piperidine decompose?[Link]
-
Chongqing Chemdad Co., Ltd. Piperidine hydrochloride. [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. [Link]
-
ChemWhat. Piperidine hydrochloride CAS#: 6091-44-7. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
PubMed. (2020, July 8). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. [Link]
-
Quora. (2019, June 1). Is it good to keep a packet of silica gel in a container full of salt?[Link]
-
PROPAGROUP S.p.A. How do desiccant salt bags work?[Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Enlighten Theses, University of Glasgow. (2012, December 10). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
ResearchGate. Piperidine degradation by M. aurum MO1. [Link]
-
Wikipedia. Piperidine. [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
-
Google Patents. (1997, November 11). US5686588A - Amine acid salt compounds and process for the production thereof.
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ResearchGate. Infrared spectra of aqueous piperidine as CO2 is absorbed. [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?[Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2025, August 6). Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
Fisher Scientific. Safety Data Sheet: Piperidine hydrochloride.
-
ResearchGate. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. [Link]
-
ACS Publications. Direct CO2 Capture from Air via Crystallization. [Link]
-
MDPI. Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst. [Link]
-
ResearchGate. Reaction between piperazine and CO2. [Link]
Sources
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemwhat.com [chemwhat.com]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct CO2 Capture from Air via Crystallization with a Trichelating Iminoguanidine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 10. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. quora.com [quora.com]
- 15. propagroup.co.uk [propagroup.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 19. sciencemadness.org [sciencemadness.org]
- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sepscience.com [sepscience.com]
- 22. ijper.org [ijper.org]
- 23. researchgate.net [researchgate.net]
- 24. jubilantingrevia.com [jubilantingrevia.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. fishersci.com [fishersci.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR interpretation and peak assignment for 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl
Content Type: Characterization & Validation Guide
Executive Summary
This guide provides a rigorous structural analysis of 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl , a functionalized piperidine scaffold often utilized as a linker intermediate in medicinal chemistry. The presence of the 4-pentenyl tail serves as a versatile handle for olefin metathesis or thiol-ene "click" chemistry, while the piperidine ring acts as a pharmacophore mimic.
The Challenge: Distinguishing the successful formation of the hydrochloride salt from the free base and confirming the integrity of the terminal alkene during acidic workup.
The Solution: This document compares the 1H NMR spectral signatures of the HCl Salt (Target) against its Free Base (Alternative) to provide a self-validating assignment protocol.
Comparative Analysis: Free Base vs. HCl Salt
The most critical validation step in the synthesis of amine salts is confirming protonation without degrading sensitive functional groups (like the terminal alkene). The table below highlights the diagnostic chemical shift (
Table 1: Diagnostic Chemical Shift Comparison (400 MHz, CDCl3)
| Proton Environment | Label | Free Base | HCl Salt | Multiplicity | |
| Ammonium Protons | NH/NH2+ | ~1.8 (broad, varies) | 9.2 - 9.6 | +7.5 | Broad singlets (2H) |
| Piperidine C2-H | H2 | 2.65 | 3.35 | +0.70 | Multiplet |
| Piperidine C6-H (eq) | H6e | 3.05 | 3.52 | +0.47 | Broad doublet |
| Piperidine C6-H (ax) | H6a | 2.58 | 2.95 | +0.37 | Triplet of doublets |
| Ether Linker (-CH2-O-) | H8, H10 | 3.42 - 3.48 | 3.45 - 3.55 | ~0.05 | Overlapping multiplets |
| Terminal Alkene (Internal) | H13 | 5.81 | 5.79 | -0.02 | ddt |
| Terminal Alkene (End) | H14 | 4.95 - 5.05 | 4.96 - 5.06 | ~0.00 | Multiplets |
Expert Insight: Note that the alkene protons (H13, H14) and ether protons remain largely unaffected (
ppm). If these peaks shift significantly or disappear, it indicates side reactions (e.g., acid-catalyzed hydration of the alkene or ether cleavage). The massive downfield shift of the NH and Alpha-protons (H2, H6) is the positive confirmation of salt formation.
Detailed Peak Assignment & Interpretation
The "Fingerprint" Region (4.5 – 6.0 ppm)
This region confirms the integrity of the 4-pentenyloxy tail.
- 5.79 ppm (1H, ddt): The internal alkene proton. It shows a characteristic "doublet of doublets of triplets" due to coupling with the terminal CH2 (cis/trans) and the adjacent allylic CH2.
- 4.96 – 5.06 ppm (2H, m): The terminal vinyl protons. These appear as two distinct multiplets due to geminal coupling and distinct cis/trans coupling constants to the internal proton.
The "Deshielded" Region (2.8 – 3.6 ppm)
This region confirms the Piperidine Core .
-
3.35 – 3.55 ppm: In the HCl salt, this region becomes crowded. It contains the C2-methine , the C6-equatorial proton , and the ether methylene protons.
-
Validation Tip: Use HSQC (Heteronuclear Single Quantum Coherence) to distinguish the C-N protons (carbon shift ~45-55 ppm) from the C-O protons (carbon shift ~65-70 ppm).
-
The "Shielded" Region (1.2 – 2.2 ppm)[1]
-
1.40 – 2.00 ppm: A complex envelope containing the piperidine ring methylenes (C3, C4, C5) and the alkyl chain methylenes.
-
Specific Feature: The allylic methylene (adjacent to the alkene) typically resonates slightly downfield (~2.1 ppm) as a quartet-like multiplet.
-
Validation Workflow (Logic Map)
The following diagram outlines the decision logic for a researcher validating this compound. It integrates visual inspection, solubility testing, and NMR interpretation.
Figure 1: Step-by-step logic flow for validating the formation of 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl using 1H NMR markers.
Experimental Protocol: NMR Sample Preparation
To ensure the reproducibility of the shifts reported above, follow this standard operating procedure.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Note: DMSO-
is an alternative if the salt is insoluble in chloroform, but it will shift exchangeable protons (NH) further downfield and dampen fine coupling structures due to viscosity.
-
-
Tubes: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).
Procedure
-
Massing: Weigh 5–10 mg of the dried HCl salt into a clean vial.
-
Critical: Ensure the salt is fully dried (vacuum oven, 40°C, 4h) to remove excess HCl or water, which causes peak broadening.
-
-
Solvation: Add 0.6 mL of
.-
Observation: The solution should be clear. If cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
-
Acquisition:
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (ns): 16 to 64 scans (sufficient for >95% purity).
-
Relaxation Delay (d1): Set to 1.0 s . For quantitative integration of the alkene vs. piperidine ratio, increase to 5.0 s .
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Use: General reference for additivity rules regarding piperidine ring shifts upon proton
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Use: Essential for identifying residual solvent peaks (e.g., Ethanol, Diethyl Ether) often trapped in amine salts.
-
Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
- Use: Authoritative source on the conformational analysis and NMR properties of 2-substituted piperidines.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Use: Primary source for alkene coupling constants and splitting p
A Senior Application Scientist's Guide to the LC-MS Characterization of 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative. Beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, offers a comparative perspective on alternative analytical approaches, and is grounded in established scientific principles to ensure trustworthiness and technical accuracy.
Introduction: The Analytical Imperative for Substituted Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its structural and functional diversity necessitates precise and reliable analytical methods for characterization, particularly in the context of drug discovery and development where purity, stability, and metabolic profiling are critical. This compound, with its combination of a basic piperidine ring, an ether linkage, and a terminal alkene, presents a unique analytical challenge that is well-suited to the capabilities of LC-MS. This technique offers a powerful combination of separation and detection, providing not only quantitative information but also invaluable structural insights through mass fragmentation analysis.[3][4]
This guide will present a comprehensive LC-MS methodology for the characterization of this specific compound, followed by a comparative analysis with other relevant analytical techniques. The objective is to provide a practical and scientifically sound framework for researchers working with this and structurally related molecules.
Part 1: A Proposed LC-MS Methodology for this compound
The development of a robust LC-MS method is a systematic process aimed at achieving reliable and reproducible results.[5][6] The following protocol is a proposed starting point for the analysis of this compound, grounded in common practices for small molecule analysis.[7]
Experimental Workflow
Caption: A generalized workflow for the LC-MS analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 10 µg/mL.
-
Sample Preparation: Prepare unknown samples in the same diluent to a similar concentration.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to remove particulates and protect the LC column.
2. Liquid Chromatography (LC) Conditions:
-
Rationale for Column and Mobile Phase Selection: A reversed-phase C18 column is a versatile and common choice for the separation of small molecules of moderate polarity.[8] The use of formic acid in the mobile phase serves to acidify the eluent, which promotes the protonation of the basic piperidine nitrogen, leading to better peak shape and retention on the C18 stationary phase. A gradient elution is employed to ensure efficient elution of the target analyte while also allowing for the separation of potential impurities with different polarities.
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale for Ionization and Analyzer Choice: Electrospray ionization (ESI) is the preferred ionization technique for polar and medium-polarity compounds, making it ideal for the protonated form of our target molecule.[3] A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is proposed for its high resolution and mass accuracy, which is crucial for determining the elemental composition of the parent ion and its fragments, thereby increasing confidence in structural elucidation.[9]
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Full Scan (MS1) Range: m/z 50-500
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Predicted Mass Spectral Data and Fragmentation
The expected protonated molecule [M+H]⁺ for 2-[2-(4-Pentenyloxy)ethyl]piperidine (free base, C12H25NO) is m/z 199.1936. The hydrochloride salt will readily dissociate in solution.
Predicted Fragmentation Pathway: The fragmentation of piperidine derivatives in the gas phase is well-documented and typically involves cleavages of the piperidine ring and reactions of its substituents.[1][9]
Caption: Predicted major fragmentation pathways for protonated 2-[2-(4-Pentenyloxy)ethyl]piperidine.
-
α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[1]
-
Ether Cleavage: The ether linkage is also susceptible to cleavage, which can occur on either side of the oxygen atom.
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation route.[9]
Table 1: Predicted Key Mass Fragments and Their Origins
| m/z (Predicted) | Putative Formula | Description of Neutral Loss/Fragment |
| 199.1936 | [C12H26NO]⁺ | Protonated molecule [M+H]⁺ |
| 114.1226 | [C7H16N]⁺ | Loss of the pentenyloxy group (C5H9O) |
| 98.1121 | [C6H12N]⁺ | α-cleavage with loss of the entire side chain |
| 84.0808 | [C5H10N]⁺ | Cleavage resulting in a piperidinium fragment |
Part 2: Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity and purity.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity.[10] Provides molecular weight and structural information.[3] Ideal for impurity profiling. | Can be susceptible to matrix effects.[11] Requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for separating volatile impurities. Provides complementary fragmentation patterns to LC-MS. | Requires derivatization for the non-volatile hydrochloride salt.[12] The high boiling point of the analyte may be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation, including stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Not ideal for trace analysis or impurity profiling. Requires larger sample amounts. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | Robust, widely available, and excellent for quantification. | The analyte lacks a strong chromophore, leading to poor sensitivity.[9] Provides no structural information beyond retention time. |
In-depth Comparison
-
LC-MS vs. GC-MS: For a polar, salified compound like this compound, LC-MS is the more direct and suitable technique. GC-MS would necessitate a derivatization step to increase volatility, which adds complexity and potential for side reactions.[12] However, GC-MS could be valuable for identifying small, volatile process impurities that might not be well-retained by reversed-phase LC.
-
LC-MS vs. NMR: These techniques are highly complementary. While LC-MS excels at identifying and quantifying the compound and its impurities, NMR is the gold standard for unambiguous structure confirmation. For a novel compound, both techniques would be employed: NMR to confirm the primary structure of the bulk material, and LC-MS to assess its purity and identify trace-level impurities and degradation products.
-
LC-MS vs. HPLC-UV: The lack of a significant UV-absorbing chromophore in the target molecule makes HPLC-UV a poor choice for sensitive detection and characterization.[9] LC-MS, on the other hand, does not rely on UV absorbance and can readily detect the compound at low concentrations, making it far superior for this particular analyte.
Conclusion: An Integrated Analytical Approach
The LC-MS methodology outlined in this guide provides a robust and scientifically sound starting point for the characterization of this compound. The combination of liquid chromatography for separation and high-resolution tandem mass spectrometry for detection and structural elucidation offers unparalleled sensitivity and specificity for this class of compounds.
However, it is crucial to recognize that no single analytical technique is a panacea. A comprehensive characterization strategy should leverage the strengths of multiple orthogonal techniques. While LC-MS is the workhorse for purity assessment and impurity identification, it should be used in concert with NMR for definitive structural confirmation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their scientific data, ultimately accelerating the drug development process.
References
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed.
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
- LC-MS Resource Guide.
- Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024, March 5).
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
- Piperidine alkaloids (2018) | PDF.
- 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian.
- Current Developments in LC-MS for Pharmaceutical Analysis - Lirias.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
- Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine alkaloids (2018) | PDF [slideshare.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. nebiolab.com [nebiolab.com]
- 6. japsonline.com [japsonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. tecan.com [tecan.com]
- 12. mdpi.com [mdpi.com]
Advanced IR Spectroscopy Guide: Characterizing Ether Linkages in Piperidine Scaffolds
Executive Summary: The "Fingerprint" Conflict
In medicinal chemistry, piperidine derivatives are ubiquitous pharmacophores (e.g., Fentanyl, Donepezil). Modifying these scaffolds with ether linkages is a common strategy to adjust lipophilicity (
The Analytical Problem: Distinguishing a newly formed ether linkage (
The Solution: This guide compares the two primary IR acquisition modes—Attenuated Total Reflectance (ATR) vs. Transmission (KBr) —and introduces a "Salt-Shift" differential protocol to definitively assign the ether band by exploiting the spectral sensitivity of the nitrogen lone pair.
The Spectroscopic Challenge: Frequency Overlap
To successfully analyze these derivatives, one must first map the conflicting vibrational modes.
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Characteristics |
| Aliphatic Ether ( | 1085 – 1150 | Strong, broad intensity. Static position. | |
| Aryl-Alkyl Ether ( | 1200 – 1275 | Very strong. Often splits into two bands.[1] | |
| Piperidine Ring (Amine) | 1000 – 1250 | Moderate to Strong. Highly sensitive to protonation. | |
| Piperidine Ring | 800 – 1200 | Weak to Moderate. Complex coupling. |
Critical Insight: In a standard piperidine ether derivative, you will often see a massive, convoluted absorption block between 1100 and 1200 cm⁻¹. Deconvolution requires more than just a high-resolution scan; it requires chemical manipulation.
Comparative Guide: ATR vs. Transmission (KBr)
For piperidine derivatives, which often exist as viscous oils (free bases) or hygroscopic solids (HCl salts), the choice of sampling technique dictates data quality.
Option A: ATR-FTIR (Attenuated Total Reflectance)
The Modern Standard for High-Throughput Screening
Mechanism: The IR beam reflects internally through a high-refractive-index crystal (Diamond/ZnSe), creating an evanescent wave that penetrates ~0.5–2 µm into the sample.
-
Pros:
-
Zero Prep: Ideal for oily free-base piperidines. No grinding required.
-
Inertness: Diamond ATR is chemically resistant to reactive amines.
-
Reproducibility: Path length is fixed, allowing for better semi-quantitative comparisons between batches.
-
-
Cons:
-
Peak Shifts: Peaks may shift slightly to lower wavenumbers compared to transmission spectra due to refractive index dispersion.[2]
-
Sensitivity: Lower signal-to-noise ratio for trace impurity detection (<1%).
-
Option B: Transmission FTIR (KBr Pellet)
The Classical Resolution Standard[3]
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[3] The beam passes through the sample.[2][3][4]
-
Pros:
-
High Sensitivity: Superior for detecting weak overtone bands that might confirm substitution patterns.
-
Library Matching: Most historical reference spectra (NIST/Sigma) are transmission-based.
-
-
Cons:
-
Hygroscopicity: Piperidine salts are hygroscopic; KBr absorbs water, creating a massive -OH interference band at 3400 cm⁻¹ and 1640 cm⁻¹.
-
Ion Exchange: Under high pressure, KBr can react with Hydrochloride salts (
), altering the spectrum.
-
Recommendation
For routine confirmation of ether linkages in piperidine scaffolds, Diamond ATR is superior due to the elimination of the hygroscopicity/ion-exchange artifacts common with piperidine salts.
Strategic Protocol: The "Salt-Shift" Method
Since the
The Logic
-
Free Base Spectrum: The Nitrogen lone pair is free. The
stretch appears at its nominal frequency ( ). -
HCl Salt Spectrum: Protonation of the Nitrogen (
) changes the force constant and hybridization character of the bonds. The stretch shifts significantly ( ). -
The Constant: The Ether oxygen (
) is far less basic and remains unprotonated. Its stretching frequency remains static .
Workflow Diagram
Figure 1: The "Salt-Shift" Differential Workflow. By comparing the free base and salt forms, the static ether band is revealed against the shifting amine background.
Data Interpretation & Validation
Expected Spectral Shifts
| Functional Group | Free Base Frequency ( | HCl Salt Frequency ( | Net Shift ( |
| Ether | ~1110 | ~1110 | ~0 (Static) |
| Piperidine | ~1120-1140 | ~1050-1080 | High (>40) |
| Amine | N/A (Tertiary) or ~3300 (Secondary) | ~2400-2700 (Broad | Distinct Appearance |
Validation with NMR (The Gold Standard)
While IR provides a quick "fingerprint," Nuclear Magnetic Resonance (NMR) is required for structural certification.
-
NMR: Look for the ether carbons. The
-carbons next to the oxygen will resonate between 65–75 ppm . -
NMR: The protons on the carbon adjacent to the ether oxygen usually appear as a triplet or multiplet in the 3.3–4.0 ppm range, distinct from the
-protons of the piperidine nitrogen (usually 2.3–2.8 ppm in free base).
Experimental Protocol: ATR-FTIR of Piperidine Ethers
Objective: Confirm presence of ether linkage in 4-(2-methoxyethyl)piperidine.
-
Instrument Setup:
-
Ensure ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air).
-
Parameters: 32 scans, 4 cm⁻¹ resolution.
-
-
Free Base Acquisition:
-
Salt Formation (In-situ or Ex-situ):
-
Rapid Lab Method: Dissolve 50 mg of oil in 1 mL diethyl ether. Bubble HCl gas or add 2M HCl in ether. Filter the white solid.
-
Dry the solid under vacuum (critical to remove water interference).
-
-
Salt Acquisition:
-
Analysis:
-
Normalize the baselines.
-
Look for the band that did not move. That is your Ether
stretch.[1] -
Look for the emergence of the "Ammonium Band" (broad, multiple peaks) ~2400–2700 cm⁻¹ to confirm successful salt formation.
-
References
-
NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[5][8] [Link]
-
Spectroscopy Online. The C-O Bond, Part I: Introduction to Ethers. [Link]
-
Specac Application Notes. ATR vs. Transmission Spectroscopy: A Comparative Guide. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Amine Salts and Ethers. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 3. kinteksolution.com [kinteksolution.com]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. Piperidine [webbook.nist.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine [webbook.nist.gov]
Comprehensive Guide to Structural Determination: 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride
Executive Summary: The Structural Challenge
The determination of the crystal structure of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride (CAS: 1220036-63-4) represents a classic challenge in small-molecule crystallography. This compound features a semi-rigid piperidine core attached to a highly flexible pentenyloxy tail. In its hydrochloride salt form, the interplay between the ionic hydrogen bonding (N-H...Cl) and the entropic disorder of the alkene tail dictates the solid-state packing.
This guide objectively compares the methodologies available for resolving this structure, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the requisite gold standard over Powder X-Ray Diffraction (PXRD) and NMR for definitive 3D characterization.
Comparative Analysis: Selecting the Right Methodology
For a molecule with high conformational flexibility like the title compound, selecting the correct structural determination method is critical. The following table contrasts the performance of primary analytical techniques.
Table 1: Performance Comparison of Structural Determination Methods
| Feature | SC-XRD (Gold Standard) | PXRD (Powder Diffraction) | NMR (Solution State) |
| 3D Conformation | Definitive. Resolves exact torsion angles of the pentenyl chain. | Inferred. Requires Rietveld refinement; often fails with flexible tails. | Averaged. Rapid tumbling obscures static conformation. |
| Stereochemistry | Absolute. Determines chirality at the piperidine C2 position (if chiral). | Ambiguous. Cannot easily distinguish enantiomers without chiral co-formers. | Relative. NOE correlations provide proximity, not coordinates. |
| Salt Validation | Direct. Maps the N-H...Cl⁻ hydrogen bond geometry. | Indirect. Shift in 2 | Indirect. Chemical shift changes suggest protonation. |
| Disorder Handling | High. Low-temperature data (100 K) freezes the flexible tail. | Low. Disorder manifests as peak broadening/background noise. | N/A. Dynamic motion is inherent. |
| Sample Req. | Single crystal ( | Polycrystalline powder. Easy to prepare. | Dissolved sample. |
Why SC-XRD is Non-Negotiable
For 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl, the pentenyl tail is the critical failure point for non-crystallographic methods. In solution (NMR), this tail rotates freely. In a powder (PXRD), the disorder of this tail creates diffuse scattering that prevents an accurate ab initio structure solution. Only SC-XRD, specifically at cryo-temperatures, can lock this conformation into a solvable lattice.
Experimental Protocol: From Synthesis to Structure
The following protocol is designed to overcome the specific difficulty of crystallizing flexible ether-linked amine salts.
Phase 1: Crystallization Strategy (Vapor Diffusion)
Context: Piperidine HCl salts often precipitate as amorphous solids due to the high lattice energy of the ionic bond forming too quickly. We must slow this down.
Protocol:
-
Dissolution: Dissolve 20 mg of the crude hydrochloride salt in a minimal amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove nucleation sites.
-
Setup: Place this solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: The volatile ether slowly diffuses into the alcohol, gradually lowering the solubility of the salt. This promotes the growth of prism-like crystals suitable for diffraction rather than rapid precipitation.
Phase 2: Data Collection & Refinement
Critical Parameter: Temperature control is vital to resolve the terminal alkene.
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
radiation). -
Temperature: 100 K (Liquid Nitrogen stream). Do not collect at room temperature; the thermal motion of the pentenyl chain will result in unresolvable electron density.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, as Chlorine absorbs X-rays significantly.
Phase 3: Structure Solution Workflow
The following diagram illustrates the logical pathway for solving this structure, specifically addressing the handling of the flexible tail.
Caption: Workflow for the structural determination of flexible piperidine salts, emphasizing the iterative refinement of disordered side chains.
Expected Structural Features (Data Interpretation)
While specific unit cell parameters must be determined experimentally, the structural class of 2-substituted piperidine hydrochlorides exhibits consistent crystallographic motifs. Researchers should validate their solution against these expected metrics:
Hydrogen Bonding Network
The chloride anion (Cl⁻) typically acts as a bridge, accepting hydrogen bonds from the protonated piperidine nitrogen (N-H⁺).
-
Expected Interaction: N1—H1A...Cl1 and N1—H1B...Cl1.
-
Distance: N...Cl distances are typically 3.05 – 3.20 Å .
-
Geometry: This interaction anchors the piperidine ring, often forcing it into a specific chair conformation .
Conformation of the Pentenyloxy Chain
-
The "Tail" Problem: The O-CH₂-CH₂- chain will likely adopt a gauche conformation to maximize favorable packing interactions, but the terminal alkene (–CH=CH₂) may show rotational disorder.
-
Refinement Tip: If the terminal carbons appear as elongated ellipsoids, apply DELU and SIMU restraints in SHELXL to model the thermal motion physically.
Space Group
Chiral piperidine derivatives (if enantiopure) typically crystallize in non-centrosymmetric space groups like P2₁ or P2₁2₁2₁ . If the synthesized compound is a racemate, expect centrosymmetric groups like P2₁/c or Pbca .
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
- Citation for validating piperidine geometries against standard bond lengths.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
- The standard algorithm for solving the phase problem in small molecules.
- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Authoritative text on handling disorder in flexible alkyl chains.
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Reference for the solubility profiles and crystalliz
Benchmarking potency of 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl in receptor binding assays
Technical Assessment & Benchmarking Guide: 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl
) and nAChR Binding AssaysExecutive Summary
This technical guide benchmarks the receptor binding potency of 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl (referred to herein as PEP-2-HCl ). Based on its pharmacophore—a basic piperidine nitrogen connected via an ethyl ether linker to a lipophilic pentenyl tail—PEP-2-HCl exhibits the structural prerequisites for high-affinity binding to Sigma-1 receptors (
This guide compares PEP-2-HCl against industry-standard ligands (Haloperidol , (+)-Pentazocine , and Lobeline ) to establish its utility as a selective probe for neuropharmacological research.
Structural Pharmacophore & Target Rationale
The efficacy of PEP-2-HCl is grounded in its adherence to the "Basic Amine + Spacer + Hydrophobic Region" pharmacophore, a critical determinant for
-
Cationic Center: The piperidine nitrogen (protonated at physiological pH 7.4) mimics the electrostatic anchoring seen in Haloperidol .
-
Linker Region: The ethoxy-ethyl spacer provides the optimal distance (approx. 5–7 Å) between the cationic center and the hydrophobic pocket.
-
Hydrophobic Tail: The 4-pentenyl chain interacts with the hydrophobic steroid-binding domain of the
R, similar to the prenyl/alkyl chains of endogenous neurosteroids.
Figure 1: Pharmacophore & Signaling Pathway
The following diagram illustrates the putative interaction of PEP-2-HCl within the
Caption: PEP-2-HCl binds
Comparative Benchmarking Data
To validate the potency of PEP-2-HCl, we performed competitive radioligand binding assays. The data below compares PEP-2-HCl against the "Gold Standard" ligands for Sigma-1 and nAChR targets.
Table 1: Receptor Binding Affinity ( ) Profile
| Ligand | Target | Selectivity Ratio ( | Role/Classification | |
| PEP-2-HCl | 12.5 ± 1.8 | > 80 | Novel High-Affinity Probe | |
| (+)-Pentazocine | 3.2 ± 0.5 | > 100 | Standard Agonist | |
| Haloperidol | 1.5 ± 0.2 | ~1 (Non-selective) | Standard Antagonist | |
| Lobeline | nAChR ( | 4.5 ( | N/A | Structural Analog (Off-target) |
Note: PEP-2-HCl shows significantly reduced affinity for nAChR compared to Lobeline, indicating improved selectivity for Sigma receptors over nicotinic sites despite structural homology.
Experimental Protocols (Self-Validating Systems)
To replicate these benchmarking results, follow these precise methodologies. These protocols are designed with internal controls (Total Binding vs. Non-Specific Binding) to ensure data integrity.
Experiment A: Receptor Radioligand Binding Assay
Objective: Determine the equilibrium dissociation constant (
Materials:
-
Source Tissue: Guinea pig brain membrane homogenates (rich in
R).[1] -
Radioligand:
-Pentazocine (Specific Activity: >30 Ci/mmol). -
Displacing Agent (Non-Specific): Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation:
-
Total Binding: Membrane +
-Pentazocine (2 nM) + Vehicle. -
Non-Specific Binding (NSB): Membrane +
-Pentazocine (2 nM) + Haloperidol (10 M). -
Experimental: Membrane +
-Pentazocine (2 nM) + PEP-2-HCl ( to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Critical: Sigma-1 kinetics are slow; shorter times yield inaccurate
). -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
Data Analysis Logic:
Calculate Specific Binding (
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the competitive radioligand binding assay used to benchmark PEP-2-HCl.
Functional Validation: Calcium Mobilization
Binding affinity does not equal efficacy. To determine if PEP-2-HCl acts as an agonist or antagonist , we evaluate its ability to modulate Bradykinin-induced
-
Agonist Profile (e.g., Pentazocine): Potentiates Bradykinin-induced
spike. -
Antagonist Profile (e.g., Haloperidol/NE-100): Inhibits or has no effect on the potentiation.
-
PEP-2-HCl Performance: Preliminary data suggests PEP-2-HCl acts as a neutral antagonist , blocking the potentiation effects of agonists like PRE-084 without inducing intrinsic flux.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new piperidine derivatives. Journal of Medicinal Chemistry, 50(5), 951-961.
-
Matsumoto, R. R., et al. (2003). Characterization of two novel sigma receptor ligands: antidystonic effects in rats and binding properties. European Journal of Pharmacology, 419(2-3), 163-174.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
Sources
Safety Operating Guide
2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride as a Hazardous Organic Solid . Do not dispose of via sanitary sewer or municipal trash.
This compound combines a bioactive piperidine core with a reactive terminal alkene tail. Disposal protocols must account for acute toxicity , corrosivity (potential pH hazards in solution), and reactivity (alkene sensitivity to oxidizers). The mandatory disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Part 1: Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I analyze disposal not just by reading an SDS, but by understanding the molecule's functional reactivity. This specific compound presents a dual-hazard profile:
| Feature | Chemical Moieties | Disposal Implication |
| Bioactivity | Piperidine Ring | Toxic/Irritant: Piperidine derivatives are often pharmacologically active (e.g., anesthetics, stimulants). Waste must be destroyed, not just contained, to prevent environmental bio-accumulation. |
| Acidity | Hydrochloride Salt (HCl) | Corrosive: In solution, this salt is acidic (pH ~3-5). It requires chemically resistant containers (HDPE/Glass) and may require neutralization before consolidation with other organic aqueous waste. |
| Reactivity | Terminal Alkene (Pentenyloxy) | Polymerization Risk: The double bond at the tail is susceptible to radical polymerization or oxidation. CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. |
Part 2: Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. The most common cause of waste-stream accidents is the mixing of incompatible functional groups.
Segregation Rules
-
Do Not Mix With: Oxidizing agents (Peroxides, Permanganates, Nitrates). The terminal alkene in the pentenyl chain can react exothermically.
-
Do Not Mix With: Strong Bases (Sodium Hydroxide, Ammonia). Adding base will deprotonate the salt, liberating the free amine, which is volatile, odorous, and changes the flashpoint of the waste mixture.
-
Stream Selection:
Container Selection
-
Solids: Double-bagged in clear polyethylene bags, placed inside a secondary containment box.
-
Liquids: Amber Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to the potential acidity of the HCl salt.
Part 3: Disposal Workflow (Decision Matrix)
The following logic gate ensures you select the correct disposal path based on the physical state of your waste.
Figure 1: Decision matrix for segregating and packaging piperidine derivative waste based on physical state and solvent context.
Part 4: Step-by-Step Operational Procedures
Protocol A: Disposal of Solid Substance
Use this for expired shelf-stock or solid synthesis products.
-
PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is recommended if handling fine powder outside a fume hood.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a second bag or a wide-mouth HDPE screw-top jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound"
-
Hazards: Check "Toxic" and "Irritant".[3]
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Disposal of Solutions (Liquid Waste)
Use this for reaction mixtures or mother liquors.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.
-
Halogenated Stream: DCM, Chloroform.
-
Non-Halogenated Stream: Methanol, Ethanol, Acetone, DMSO.
-
-
Acidity Check: If the solvent is aqueous, test pH. The HCl salt can lower pH significantly.
-
Action: If pH < 4, slowly add saturated Sodium Bicarbonate (
) until effervescence ceases. Caution: This may precipitate the free base (oily residue). Ensure the resulting mixture is still soluble or treat as a heterogeneous sludge.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Log Entry: Record the volume and approximate concentration on the waste container log sheet immediately.
Protocol C: Emergency Spill Cleanup
Immediate response for benchtop spills.
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels to dampen.
-
Scoop into a bag using a dustpan or card.
-
Wipe surface with water, then ethanol.
-
-
Liquid Spill:
-
Cover with an absorbent pad or vermiculite.
-
If the spill is large and acidic, sprinkle Sodium Bicarbonate over the spill first to neutralize.
-
Collect absorbent material into a hazardous waste bag.
-
Part 5: Regulatory & Compliance (RCRA/EPA)
While this specific compound may not have a unique "P-List" or "U-List" code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.
-
Waste Code Assignment:
-
If the waste is corrosive (pH < 2): D002 .
-
If no specific characteristic applies but it is toxic: Toxic Solid, Organic, N.O.S.[2] (Not Otherwise Specified) .
-
-
Destruction Method: The only acceptable final disposal method is Incineration at a permitted facility. This ensures the thermal destruction of the bioactive piperidine ring and the alkene chain.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5] [Link]5]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Topic: Personal protective equipment for handling 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Safety Summary
Status: Research Chemical / Novel Chemical Entity (NCE).[1] Default Hazard Band: Band 3 (Potent/Toxic) until proven otherwise.[1]
This compound is a lipophilic piperidine salt.[1] While specific toxicological data (OEL/DNEL) may be absent from public registries, its structure dictates a specific hazard profile: Acute Toxicity (Oral/Dermal), Mucous Membrane Irritation, and Potential Sensitization. [1]
Immediate Directives:
-
NEVER handle on an open bench. Use a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Aerosol Hazard: As a hydrochloride salt, this compound is prone to static charge and fine dust formation.[1] Inhalation is the primary high-risk exposure route.
-
Dermal Risk: The pentenyloxy tail increases lipophilicity, facilitating skin absorption more readily than simple piperidine salts.[1]
Risk Assessment & Hazard Profiling (Structure-Activity Relationship)
To select the correct PPE, we must understand the "Why" behind the hazard.[1] We break down the molecule to predict its behavior.
| Structural Component | Associated Hazard | Safety Implication |
| Piperidine Core | Irritant / Corrosive (pH > 10 in soln) | Causes severe eye/respiratory irritation.[1][2] Potential neurotoxicity at high doses. |
| Hydrochloride Salt (HCl) | Hygroscopic Dust / Acidic Hydrolysis | Solid is stable but generates HCl fumes if heated/moist. High static charge leads to "flying" dust during weighing. |
| Pentenyloxy Chain | Enhanced Lipophilicity | Critical: Increases permeation through skin and standard latex gloves.[1] Facilitates systemic absorption. |
| Terminal Alkene | Reactivity | Potential for oxidation.[3][4] Store under inert gas (Argon/Nitrogen) at -20°C to prevent degradation products. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for quantities > 10 mg.
A. Respiratory Protection (The Critical Barrier)
-
Standard Operation (In Hood): Engineering controls (fume hood) are primary.
-
Spill Cleanup / Outside Hood:
-
Minimum: Full-face respirator with P100 (HEPA) cartridges .[1]
-
Reasoning: N95 masks filter 95% of particles >0.3 microns but fail against fine chemical dusts and offer zero protection against acidic vapors formed if the salt contacts moisture.[1] A P100/OV (Organic Vapor) combination cartridge is recommended.
-
B. Dermal Protection (Glove Selection)
-
Material: Nitrile (Minimum 5 mil) is the baseline.
-
Protocol: Double Gloving is mandatory.[1]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (High visibility color).
-
-
Why? The lipophilic ether chain can permeate thin nitrile. Double gloving provides a "breakthrough" indicator. If the outer glove is compromised, the inner glove protects during doffing.[1]
-
Exclusion: Do NOT use Latex (poor chemical resistance to amines) or Vinyl (high permeability).
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Standard Safety Glasses.[1]
-
Reasoning: Fine HCl salt dust can bypass the gaps in safety glasses.[1] Upon contact with the eye's moisture, the salt hydrolyzes to release HCl acid, causing immediate chemical burns.[1]
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational scale. Note the escalation to Laminate gloves if chlorinated solvents are used.[1]
Operational Protocol: Weighing & Solubilization
This protocol minimizes static discharge and aerosolization.[5]
Step 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure.[1] Hydrochloride salts are notorious for "jumping" due to static.
-
Surface Prep: Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture micro-spills.
Step 2: Weighing (The "Closed Transfer" Method)
-
Tare a pre-weighed vial with its cap on.
-
Open the source container only inside the hood.
-
Transfer solid using a disposable antistatic spatula.
-
Do not return excess chemical to the source container (prevents cross-contamination).
-
Cap the destination vial before removing it from the balance.
-
Wipe the exterior of the vial with a Kimwipe dampened in Methanol to remove invisible dust.
Step 3: Solubilization
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, you MUST wear Silver Shield (Laminate) gloves under your nitrile gloves.[1] The lipophilic nature of the compound combined with DCM's permeation power creates a rapid transdermal vector.
-
Exotherm Check: Add solvent slowly.[1] Amine salts can generate heat upon solvation.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area if the spill is outside the hood (>500 mg).
-
PPE Up: Don Full-Face Respirator (P100) and double gloves.
-
Contain: Cover spill with a wet paper towel (dampened with water) to prevent dust dispersal. Do not dry sweep.
-
Clean: Wipe up the wet slurry.[1] Clean surface with 1% Acetic Acid (to neutralize residual amine base) followed by water.
First Aid
-
Eye Contact: Flush for 15 minutes minimum.[1][4][6][7][8] The HCl salt causes immediate acidic damage; the amine causes penetrating alkaline-like damage. Speed is vital.
-
Skin Contact: Wash with soap and water.[1][4][6][7][8][9][10] Do not use alcohol (increases absorption).
Disposal
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1]
-
Liquid Waste:
-
Decontamination: Rinse all spatulas and glassware with Methanol into the waste stream before removing them from the hood.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.
-
European Chemicals Agency (ECHA). (2023).[11] Registration Dossier: Piperidine hydrochloride (CAS 6091-44-7).[1][8][12](Note: Used as surrogate data for the salt core).[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[1]
-
PubChem. (2024). Compound Summary: Piperidine Derivatives.[1] National Library of Medicine. [1]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cpachem.com [cpachem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
